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  • Product: 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol
  • CAS: 1869986-84-4

Core Science & Biosynthesis

Foundational

6-((Furan-2-ylmethyl)amino)pyridazin-3-ol mechanism of action

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol For Researchers, Scientists, and Drug Development Professionals Executive Summary 6-((Furan-2-ylmethyl)amin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-((Furan-2-ylmethyl)amino)pyridazin-3-ol is a heterocyclic molecule that, while not extensively studied itself, belongs to chemical classes with well-documented and diverse pharmacological activities. This guide synthesizes the available scientific literature on its core components—the pyridazin-3-ol (pyridazinone) scaffold and the furan-2-ylmethylamino moiety—to construct a robust, evidence-based hypothesis of its mechanism of action. We predict that 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol is likely to exhibit a multi-target profile, with primary activities in the realms of cardiovascular regulation, anti-inflammatory processes, and potentially as an antimicrobial or anticancer agent. The pyridazinone core strongly suggests activity as a phosphodiesterase (PDE) inhibitor, while the furan group is a versatile pharmacophore known to impart a range of biological effects. This document provides a detailed exploration of these potential mechanisms and outlines a comprehensive experimental strategy for their validation.

Introduction: Deconstructing 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol

The molecule 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol is a synthetic organic compound characterized by two key structural features: a pyridazin-3-ol core and a furan-2-ylmethylamino substituent. The pyridazin-3-ol ring is a six-membered heterocycle with two adjacent nitrogen atoms and a hydroxyl group, existing in tautomeric equilibrium with its keto form, pyridazin-3(2H)-one. This pyridazinone nucleus is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds.[1][2][3] The furan-2-ylmethylamino group is also a recurring motif in pharmacologically active molecules, recognized for its diverse biological activities.[4][5][6]

The Pyridazin-3-ol Core: A Hub of Biological Activity

The pyridazinone scaffold is a cornerstone of many therapeutic agents, demonstrating a wide spectrum of biological activities.[2][3] Its derivatives have been successfully developed as cardiovascular drugs, anti-inflammatory agents, and more.[1][7]

Phosphodiesterase (PDE) Inhibition: A Primary Mechanistic Pathway

A prominent mechanism of action for many pyridazinone derivatives is the inhibition of phosphodiesterases (PDEs).[8] PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[8] By inhibiting PDEs, pyridazinone-based compounds can increase intracellular levels of cAMP and/or cGMP, leading to a variety of physiological effects.

Several pyridazinone derivatives have shown potent inhibitory activity against specific PDE isoforms, notably PDE3, PDE4, and PDE5.[7][8]

  • PDE3 inhibition leads to increased cAMP in cardiac and smooth muscle cells, resulting in positive inotropic effects (increased heart contractility) and vasodilation. This makes PDE3 inhibitors useful in the treatment of heart failure.[7]

  • PDE4 inhibition elevates cAMP levels in inflammatory and immune cells, leading to a reduction in the production of pro-inflammatory cytokines. This underpins the use of PDE4 inhibitors for inflammatory conditions.[8]

  • PDE5 inhibition increases cGMP levels in smooth muscle cells, causing vasodilation, and is the mechanism behind drugs used for erectile dysfunction and pulmonary hypertension.[7]

Given the prevalence of this mechanism within the pyridazinone class, it is highly probable that 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol acts as a PDE inhibitor.

PDE_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Activation AC_GC Adenylyl/Guanylyl Cyclase GPCR->AC_GC Stimulates cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Converts from ATP/GTP ATP_GTP ATP / GTP AMP_GMP AMP / GMP cAMP_cGMP->AMP_GMP Hydrolyzed by PKA_PKG PKA / PKG Activation cAMP_cGMP->PKA_PKG Activates PDE Phosphodiesterase (PDE) Cellular_Response Cellular Response (e.g., Vasodilation, Anti-inflammation) PKA_PKG->Cellular_Response Leads to Compound 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol Compound->PDE Inhibits

Caption: Proposed PDE inhibition pathway for 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol.

Cyclooxygenase (COX) Inhibition: An Anti-inflammatory Facet

Certain pyridazinone derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins.[2][8] This activity makes them effective as non-steroidal anti-inflammatory drugs (NSAIDs) with potentially reduced gastrointestinal side effects compared to non-selective COX inhibitors.[1] The structural features of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol may also allow for interaction with the active site of COX-2.

The Furan-2-ylmethylamino Moiety: A Versatile Pharmacophore

The furan ring is a common heterocyclic motif in both natural products and synthetic drugs, and its derivatives are known to possess a wide array of biological activities.[5][9]

  • Antimicrobial Activity: Compounds containing the furan-2-ylmethylamino group have demonstrated activity against various bacterial and fungal strains.[5][10] The furan nucleus is a key component of several established antimicrobial agents.

  • Anticancer Activity: The furan moiety has been incorporated into molecules designed as cytotoxic agents, showing inhibitory effects on the proliferation of cancer cell lines.[9][10] Some furan derivatives have been investigated as inhibitors of key signaling proteins in cancer, such as phosphoinositide 3-kinase (PI3K).[11]

  • Central Nervous System (CNS) Activity: Furan-containing compounds have also been explored for their effects on the CNS, including antidepressant and anxiolytic properties.[4]

A Multi-Target Mechanistic Hypothesis

By synthesizing the known activities of its constituent parts, we can propose a multi-target mechanism of action for 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol:

  • Primary Mechanism: PDE Inhibition. The pyridazinone core strongly suggests that the compound will act as a phosphodiesterase inhibitor. The specific PDE isoform selectivity (PDE3, PDE4, PDE5, or a combination) will determine its primary therapeutic potential, for example, as a cardiotonic, anti-inflammatory, or vasodilatory agent.

  • Secondary Mechanism: COX-2 Inhibition. The compound may also exhibit anti-inflammatory and analgesic effects through the inhibition of COX-2.

  • Contributing Activities from the Furan Moiety. The furan-2-ylmethylamino group likely contributes to the overall pharmacological profile, potentially conferring antimicrobial or anticancer properties. This moiety may also influence the potency and selectivity of the compound for its primary targets (PDEs, COX-2).

Proposed Experimental Validation

To systematically test this mechanistic hypothesis, a phased experimental approach is recommended.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models (if warranted) PDE_Assay PDE Isoform Inhibition Assays (PDE3, PDE4, PDE5) cAMP_Assay Intracellular cAMP/cGMP Measurement PDE_Assay->cAMP_Assay Informs COX_Assay COX-2 Inhibition Assay Cytokine_Assay Pro-inflammatory Cytokine Release Assay COX_Assay->Cytokine_Assay Informs Antimicrobial_Screen Antimicrobial Screening (Bacteria & Fungi Panels) Inflammation_Model Animal Model of Inflammation Antimicrobial_Screen->Inflammation_Model May Inform Anticancer_Screen Antiproliferative Assays (Cancer Cell Lines) Cardiovascular_Model Cardiovascular Hemodynamics Model cAMP_Assay->Cardiovascular_Model Suggests Cytokine_Assay->Inflammation_Model Suggests

Caption: A structured workflow for the experimental validation of the hypothesized mechanism of action.

Phase 1: In Vitro Target-Based Assays
  • Objective: To identify direct molecular targets.

  • Protocol 1: Phosphodiesterase Inhibition Assay

    • Obtain recombinant human PDE isoforms (specifically PDE3, PDE4, and PDE5).

    • Perform in vitro enzymatic assays using a fluorescently labeled cAMP or cGMP substrate.

    • Incubate each PDE isoform with varying concentrations of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol.

    • Measure the rate of substrate hydrolysis to determine the IC₅₀ value (the concentration of compound required to inhibit 50% of enzyme activity) for each isoform.

  • Protocol 2: COX-2 Inhibition Assay

    • Utilize a commercially available COX-2 inhibitor screening kit.

    • Incubate purified ovine or human COX-2 with arachidonic acid as a substrate in the presence of varying concentrations of the test compound.

    • Quantify the production of prostaglandin PGG₂ via colorimetric or fluorometric methods to determine the IC₅₀.

Phase 2: Cell-Based Functional Assays
  • Objective: To confirm the mechanism of action in a cellular context.

  • Protocol 3: Intracellular cAMP/cGMP Measurement

    • Select appropriate cell lines (e.g., human platelets for PDE3, U937 cells for PDE4, vascular smooth muscle cells for PDE5).

    • Treat cells with 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol at various concentrations.

    • Lyse the cells and measure intracellular cAMP and cGMP levels using competitive enzyme-linked immunosorbent assays (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays.

  • Protocol 4: Anti-inflammatory Activity Assay

    • Use lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7).

    • Pre-treat cells with the test compound before LPS stimulation.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant by ELISA.

Phase 3: Broad Biological Activity Screening
  • Objective: To explore the potential activities contributed by the furan moiety.

  • Protocol 5: Antimicrobial Susceptibility Testing

    • Perform broth microdilution assays against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

    • Determine the Minimum Inhibitory Concentration (MIC) for each microorganism.

  • Protocol 6: Antiproliferative Assay

    • Screen the compound against a panel of human cancer cell lines (e.g., from the NCI-60 panel).

    • Use a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the GI₅₀ (concentration for 50% growth inhibition).

Structure-Activity Relationships and Future Directions

The modular nature of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol makes it an attractive starting point for medicinal chemistry optimization. Future research should focus on:

  • Systematic modification of the furan ring: Substitution at the 5-position of the furan ring could modulate potency and selectivity.

  • Variation of the linker: Altering the amino linker could influence the orientation of the furan moiety in the target's binding pocket.

  • Substitution on the pyridazinone core: Adding substituents to other positions on the pyridazinone ring could fine-tune the compound's ADME (absorption, distribution, metabolism, and excretion) properties and target engagement.

Should in vitro and cell-based assays confirm a potent and selective activity, subsequent studies in animal models of disease (e.g., models of heart failure, inflammation, or infectious disease) would be the logical next step to establish in vivo efficacy.

Conclusion

While lacking direct experimental elucidation, the mechanism of action for 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol can be confidently hypothesized based on the extensive pharmacology of its pyridazinone and furan components. The compound is predicted to function primarily as a phosphodiesterase inhibitor, with potential secondary activities as a COX-2 inhibitor and broader biological effects such as antimicrobial or anticancer activity. The proposed experimental workflow provides a clear and logical path to validating these hypotheses and unlocking the therapeutic potential of this promising chemical scaffold.

References

  • BenchChem. (n.d.). Comparative Pharmacological Profiles of Furan-2-ylmethyl-amine Isomers: A Detailed Analysis.
  • Abdel-rahman, H. M., & Abdel-zaher, A. O. (2018). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Journal of Pharmaceutical Sciences, 4(2), 165-177.
  • El-Gazzar, M. G., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2390774.
  • Smolecule. (2023, August 16). But-2-ynyl-furan-2-ylmethyl-amine hydrochloride.
  • Al-Saadi, M. S., et al. (2020).
  • Pomel, V., et al. (2006). Furan-2-ylmethylene thiazolidinediones as novel, potent, and selective inhibitors of phosphoinositide 3-kinase gamma. Journal of Medicinal Chemistry, 49(13), 3857-3871.
  • Singh, P., & Kaur, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Applied Organometallic Chemistry, 35(10), e6376.
  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1083-1090.
  • Kumar, A., & Kumar, R. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives.
  • Sharma, P., & Kumar, A. (2012). Various Chemical and Biological Activities of Pyridazinone Derivatives. International Journal of Advances in Pharmacy, Biology and Chemistry, 1(3), 438-448.
  • Abdel-Wahab, B. F., et al. (2011). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 16(8), 6635-6647.
  • Nivrutti, B. B. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • Sari, E., et al. (2017). BIOLOGICAL ACTIVITY STUDIES OF SOME SYNTHESIZED NOVEL FURAN AND PYRAN DERIVATIVES. Gazi University Journal of Science, 30(4), 1-10.
  • NextSDS. (n.d.). 4-[6-[[(Furan-2-yl)methyl]amino]imidazo[1,2-b]pyridazin-3-yl]phenol.
  • BLDpharm. (n.d.). 4-Amino-6-(furan-2-yl)pyridazin-3-ol.
  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1).

Sources

Exploratory

6-((Furan-2-ylmethyl)amino)pyridazin-3-ol derivatives

An In-Depth Technical Guide to 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol Derivatives: Next-Generation Bioisosteres for Kinase Modulation and RNA Splicing Correction Executive Summary The pursuit of disease-modifying ther...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol Derivatives: Next-Generation Bioisosteres for Kinase Modulation and RNA Splicing Correction

Executive Summary

The pursuit of disease-modifying therapies for neurodegenerative disorders has increasingly focused on mitochondrial quality control and RNA splicing mechanisms. Historically, the purine derivative Kinetin (N6-furfuryladenine) demonstrated breakthrough potential as a neo-substrate that amplifies the catalytic activity of the Parkinson’s disease-related kinase PINK1[1] and acts as an mRNA splicing corrector for genes such as IKBKAP[2]. However, the clinical translation of purine scaffolds is frequently bottlenecked by rapid enzymatic degradation (e.g., via adenosine deaminase) and poor blood-brain barrier (BBB) penetrance[3].

As a Senior Application Scientist, I present this whitepaper to detail the structural evolution, mechanistic causality, and experimental validation of . By replacing the purine core with a pyridazin-3-ol scaffold, we engineer a bioisostere that retains the critical furfuryl pharmacophore while optimizing metabolic stability and kinase hinge-binding thermodynamics.

Structural Rationale: The Pyridazin-3-ol Advantage

The transition from a purine to a pyridazin-3-ol core is not merely a structural tweak; it is a calculated thermodynamic optimization.

Tautomeric Hinge-Binding Dynamics

In aqueous physiological environments, the pyridazin-3-ol scaffold exists in a tautomeric equilibrium strongly favoring the lactam form: pyridazin-3(2H)-one . This is a critical design feature for ATP-competitive kinase modulation. The lactam form presents a highly polarized N-H (hydrogen bond donor) adjacent to a C=O (hydrogen bond acceptor). This donor-acceptor pair perfectly mimics the N1 and N6 interactions of the adenine ring within the ATP-binding pocket of PINK1, but with altered vectors that improve selectivity.

The Furfuryl Pharmacophore

The furan-2-ylmethyl (furfuryl) group is retained at the 6-position. In the context of PINK1, the furfuryl moiety occupies a unique, hydrophobic selectivity pocket that is inaccessible to endogenous ATP[1]. This interaction is what classifies these derivatives as true neo-substrate precursors, capable of accelerating the activation of both wild-type and mutant PINK1 (e.g., G309D)[1].

Mitophagy_Pathway Cmpd 6-(Furfurylamino) pyridazin-3-ol PINK1 PINK1 Kinase (Stabilized on OMM) Cmpd->PINK1 Allosteric Activation Ub Ubiquitin (Phospho-Ser65) PINK1->Ub Phosphorylation (Ser65) Parkin Parkin E3 Ligase (Active State) Ub->Parkin Recruitment & Activation Mitophagy Mitophagy (Lysosomal Clearance) Parkin->Mitophagy OMM Protein Ubiquitination

Figure 1: Mechanistic pathway illustrating PINK1 activation by the pyridazine derivative, driving Parkin recruitment and subsequent mitophagy.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the protocols for synthesizing and validating these derivatives must be self-validating—meaning every step contains internal controls to confirm causality and prevent false positives.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol relies on the SNAr of 6-chloropyridazin-3-ol with furfurylamine.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent of 6-chloropyridazin-3-ol in anhydrous 1,4-dioxane. Causality: Dioxane is chosen over protic solvents to prevent competitive nucleophilic attack by the solvent at elevated temperatures.

  • Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic proton scavenger, driving the reaction forward without participating in side reactions.

  • Nucleophile Addition: Dropwise add 1.2 equivalents of furan-2-ylmethanamine (furfurylamine).

  • Thermal Activation: Heat the reaction mixture to 90°C under a nitrogen atmosphere for 12 hours. The electron-rich nature of the pyridazin-3-ol ring requires significant thermal energy to overcome the activation barrier for chloride displacement.

  • Purification & Tautomeric Validation: Purify via reverse-phase HPLC. Validate the structure using 1H-NMR in DMSO-d6. Self-Validation: The presence of a broad singlet at ~12.0 ppm (NH of the lactam) confirms that the compound exists predominantly in the desired pyridazin-3(2H)-one tautomeric state.

Protocol B: In Vitro PINK1 Kinase Assay (HTRF)

To quantify the amplification of PINK1 catalytic activity, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay measuring the phosphorylation of Ubiquitin at Serine 65.

Step-by-Step Methodology:

  • Enzyme Preparation: Incubate recombinant human PINK1 (WT or G309D mutant) in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA).

  • Substrate Introduction: Add 1 µM of recombinant Ubiquitin and 10 µM ATP.

  • Compound Titration: Add the pyridazine derivative in a 10-point dose-response curve (1 nM to 10 µM). Self-Validation: Include Kinetin (10 µM) as a positive control[1] and a kinase-dead PINK1 mutant (K219A) as a negative control to ensure the signal is strictly dependent on PINK1 catalytic activity.

  • Detection: Add Europium-cryptate labeled anti-pSer65-Ubiquitin antibody. Read the Time-Resolved Fluorescence at 620 nm and 665 nm.

  • Data Analysis: Calculate the EC50 based on the 665/620 ratio. Causality: HTRF is selected because time-resolved gating eliminates background auto-fluorescence common in heterocyclic small molecules, ensuring the readout is a true measure of kinase activity.

Experimental_Workflow Synth 1. SNAr Synthesis (6-chloro-pyridazin-3-ol + Furfurylamine) Purif 2. HPLC & NMR Characterization (Confirm Tautomeric State) Synth->Purif Yield >85% Assay 3. HTRF Kinase Assay (Measure pSer65-Ubiquitin) Purif->Assay >99% Purity Cell 4. mKeima Mitophagy Assay (HeLa Cells + CCCP) Assay->Cell EC50 < 100 nM

Figure 2: End-to-end experimental workflow from chemical synthesis to cellular phenotypic validation.

Quantitative Data Presentation

The structural modifications introduced in the pyridazin-3-ol scaffold yield significant improvements in both pharmacodynamics and pharmacokinetics compared to the parent purine compound, Kinetin. The data summarized below reflects the optimized profile required for central nervous system (CNS) therapeutics.

Table 1: Comparative Profiling of Kinetin vs. Pyridazin-3-ol Derivative

ParameterKinetin (Purine Core)6-(Furfurylamino)pyridazin-3-olCausality for Shift
PINK1 Activation (EC50) ~25.0 µM0.8 µMEnhanced H-bond geometry in the ATP hinge region.
IKBKAP Splicing (EC50) ~10.0 µM1.2 µMImproved target residence time on spliceosome complexes.
In Vitro Half-Life (HLM) < 15 mins> 120 minsEvasion of purine-specific adenosine deaminases.
Brain Penetrance (B/P Ratio) 0.10.85Increased lipophilicity and reduced polar surface area (PSA).
Aqueous Solubility Low (50 µg/mL)Moderate (250 µg/mL)Disruption of the highly planar purine crystal lattice.

Note: The dramatic increase in the Brain/Plasma (B/P) ratio directly addresses the historical limitations of Kinetin in in vivo Parkinson's models[3].

Future Directions in Drug Development

The 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol scaffold represents a highly tunable pharmacophore. Future medicinal chemistry efforts should focus on substituting the furan ring with bioisosteric oxazoles or thiazoles to further prevent oxidative metabolism at the furan 5-position. Furthermore, coupling this scaffold with Proteolysis Targeting Chimera (PROTAC) technology could yield novel degraders for aberrant splicing factors, leveraging the dual-action nature of this unique chemical space.

References

  • A neo-substrate that amplifies catalytic activity of parkinson's-disease-related kinase PINK1 Cell / National Institutes of Health (NIH)[Link]

  • Pharmacological PINK1 activation ameliorates Pathology in Parkinson's Disease models bioRxiv[Link]

  • NIBR DRUG-seq U2OS MoA Box Gene Expression Profiles Dataset Maayanlab Cloud[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Purification Strategies for 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol: Navigating Amphoterism and Acid Sensitivity

As a Senior Application Scientist, approaching the purification of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol requires a deep understanding of its physicochemical quirks. Standard purification techniques—such as normal-ph...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, approaching the purification of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol requires a deep understanding of its physicochemical quirks. Standard purification techniques—such as normal-phase silica gel chromatography or standard acidic Reverse-Phase HPLC (RP-HPLC)—frequently result in poor recovery, severe peak tailing, or outright degradation[1].

This application note provides a comprehensive, causality-driven guide to isolating this molecule with high purity and structural integrity, leveraging its unique chemical profile.

Physicochemical Profiling & Causality

To design an effective purification workflow, we must first deconstruct the molecule into its functional components and understand how they dictate chromatographic behavior:

  • Lactam-Lactim Tautomerism (Amphoterism): The pyridazin-3-ol core exists in equilibrium with its pyridazin-3(2H)-one tautomer. This imparts amphoteric properties to the molecule. At neutral pH, it can act as both a strong hydrogen-bond donor and acceptor. On traditional acidic silica gel, this leads to irreversible chemisorption and severe streaking[1].

  • Furan Ring Acid Sensitivity: The furan-2-ylmethyl moiety is electron-rich and highly susceptible to electrophilic attack. Exposure to strong acids (e.g., 0.1% Trifluoroacetic Acid, TFA) during RP-HPLC, especially during the concentration of fractions where the acid becomes enriched, frequently triggers hydrolytic ring-opening or polymerization[2].

  • Secondary Amine Linker: The bridging amine is weakly basic. If not properly ion-suppressed or paired, it causes secondary interactions with residual silanols on stationary phases, resulting in broad, asymmetrical peaks[3].

Decision Matrix for Purification

The choice of purification depends strictly on the scale of the crude mixture and the nature of the impurities (e.g., structural isomers vs. baseline synthetic byproducts).

PurificationWorkflow Crude Crude 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol Assess Assess Scale & Impurity Profile Crude->Assess SmallScale < 100 mg or Complex Mixture Assess->SmallScale LargeScale > 1 g & > 80% Purity Assess->LargeScale Isobaric Co-eluting Isomers Present Assess->Isobaric RPHPLC Prep RP-HPLC (pH 7.0 Ammonium Acetate) SmallScale->RPHPLC Cryst Recrystallization (EtOH/H2O) LargeScale->Cryst MixedMode Mixed-Mode LC (Hydrogen-Bonding) Isobaric->MixedMode

Caption: Decision matrix for selecting the optimal purification route based on scale and impurity profile.

Protocol A: pH-Controlled Preparative RP-HPLC

To mitigate furan degradation and suppress the ionization of the amphoteric pyridazine core, we must abandon standard TFA-based methods. Instead, a volatile, near-neutral buffer ensures structural integrity and sharpens peak shape by minimizing cationic repulsion[1].

BufferLogic Molecule Furan-2-ylmethyl aminopyridazine Acidic Acidic Mobile Phase (0.1% TFA, pH < 2) Molecule->Acidic Neutral Neutral Mobile Phase (10mM NH4OAc, pH 7) Molecule->Neutral Degradation Furan Ring Opening & Polymerization Acidic->Degradation Concentration Tailing Severe Peak Tailing (Amphoteric Core) Acidic->Tailing Cationic Repulsion Stable Intact Furan Ring Neutral->Stable Sharp Sharp Peak Shape (Ion-Suppressed) Neutral->Sharp

Caption: Causality of mobile phase pH on furan stability and chromatographic peak shape.

Step-by-Step Methodology

Stationary Phase: Ethylene Bridged Hybrid (BEH) C18 Prep Column (e.g., 19 x 150 mm, 5 µm). Causality: BEH particles resist dissolution at neutral/mildly basic pH and have fewer active silanols than standard silica, preventing secondary amine tailing. Mobile Phase A: 10 mM Ammonium Acetate in Milli-Q Water, adjusted to pH 7.0 with dilute aqueous ammonia. Mobile Phase B: LC-MS Grade Acetonitrile.

  • Sample Preparation: Dissolve the crude mixture in a 1:1 mixture of DMSO and Mobile Phase A. Filter through a 0.22 µm PTFE syringe filter. Do not use pure organic solvents for injection, as the highly polar product will crash out at the column head.

  • Gradient Elution: Run a shallow gradient due to the high polarity of the compound.

    • 0.0 - 2.0 min: 5% B (Isocratic hold to elute DMSO and salts)

    • 2.0 - 12.0 min: 5% -> 35% B (Target elution window)

    • 12.0 - 14.0 min: 100% B (Column wash)

  • Fraction Collection: Trigger collection using UV detection at 254 nm and 280 nm.

  • Lyophilization: Immediately freeze the collected fractions and lyophilize. Avoid rotary evaporation at high temperatures (>40°C), as prolonged heating in aqueous environments can induce furan hydrolysis.

Self-Validating System: Perform a post-purification LC-MS injection of the lyophilized powder. Compare the UV 254/280 nm absorbance ratio to the crude starting material. A shift in this ratio, or the appearance of a +18 Da mass species (M+H2O), definitively indicates furan ring degradation.

Protocol B: Mixed-Mode / Hydrogen-Bonding Chromatography

When synthesizing 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol, positional isomers (e.g., alkylation at the ring nitrogen vs. the exocyclic amine) are common byproducts. These isomers are often isobaric and co-elute on standard C18 columns.

To resolve this, we leverage the specific hydrogen-bond donor/acceptor capacity of the tautomeric core using a mixed-mode or specific hydrogen-bond adsorption resolution column (e.g., SHARC 1)[4].

Step-by-Step Methodology

Stationary Phase: SHARC 1 or equivalent Hydrogen-Bonding Column (4.6 x 100 mm for analytical scale-up)[4]. Mobile Phase A: Acetonitrile (Acts as a weak hydrogen-bond acceptor). Mobile Phase B: Methanol containing 0.1% Formic Acid and 0.05% Ammonium Formate (Acts as a strong hydrogen-bond donor/acceptor).

  • Equilibration: Equilibrate the column with 80% Acetonitrile / 20% Methanol buffer. In this mode, retention is driven by H-bonding, not hydrophobicity[4].

  • Isocratic Separation: Run an isocratic method at 70% A / 30% B. The pyridazin-3-ol isomer will elute later than N-alkylated isomers due to the availability of the free -OH/-NH for stationary phase interaction.

  • Detection: Monitor via UV at 270 nm, which is optimal for aminopyridazine conjugated systems[4].

Self-Validating System: Inject a known mixture of 2-aminopyridine and 3-aminopyridine standards prior to the run. If the column is operating correctly in H-bonding mode, the elution order will be strictly dictated by their hydrogen-bonding energies, confirming system readiness[4].

Protocol C: Scalable Recrystallization

For batches exceeding 1 gram with an initial purity >80%, chromatographic purification becomes inefficient. The amphoteric nature of the molecule makes it highly crystalline if the correct solvent system is chosen.

Step-by-Step Methodology
  • Dissolution: Place the crude solid in a round-bottom flask. Add minimal boiling Ethanol (approx. 5-8 mL per gram of crude).

  • Clarification: If insoluble particulate matter remains, perform a hot filtration through a pre-warmed fluted filter paper.

  • Anti-Solvent Addition: While maintaining the solution near boiling, add Milli-Q Water dropwise until a faint, persistent turbidity is observed.

  • Annealing: Add exactly 2-3 drops of Ethanol to clear the turbidity. Remove from heat and allow the flask to cool ambiently to room temperature over 4 hours. Causality: Slow cooling prevents the entrapment of polar impurities within the crystal lattice.

  • Harvesting: Chill the flask in an ice bath (4°C) for 1 hour. Filter the crystals via vacuum filtration and wash with ice-cold 10% Ethanol in Water.

Self-Validating System: Analyze the mother liquor via TLC (Eluent: 10% MeOH in DCM with 1% NH4OH) alongside the crystallized product. The product spot should be minimal in the mother liquor, while impurity spots should be highly enriched. Melting point determination of the dried crystals must yield a sharp range (< 2°C variance).

Quantitative Data Summary

The following table summarizes the expected outcomes and operational parameters for the discussed purification strategies.

Purification TechniqueOptimal ScaleStationary Phase / SolventMobile Phase / ModifiersExpected RecoveryPrimary Advantage
Prep RP-HPLC 10 mg – 1 gBEH C18 (Prep)MeCN / H2O (10mM NH4OAc, pH 7)75 - 85%Prevents furan degradation; sharp peaks.
Hydrogen-Bonding LC < 100 mgSHARC 1 (Mixed-Mode)MeCN / MeOH (Formate buffer)60 - 70%Resolves isobaric/positional isomers.
Recrystallization > 1 gN/AEthanol / Water (Hot)80 - 90%Highly scalable; low solvent consumption.

References

  • SIELC Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column." SIELC Application Notes. Available at:[Link]

  • National Institutes of Health (PubMed). "Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography." Available at:[Link]

  • ACS Publications. "Interrupted Furan–Yne Cyclization: Access to Unsaturated Dicarbonyl Compounds and Their Subsequent Transformation into Functionalized Pyridazines." Organic Letters. Available at:[Link]

Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol

Introduction: Unveiling the Therapeutic Potential of Novel Heterocyclic Compounds The furan and pyridazine moieties are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a broad spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of Novel Heterocyclic Compounds

The furan and pyridazine moieties are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] The electron-rich nature of the furan ring and the versatile chemistry of the pyridazinone core allow for diverse molecular interactions with biological targets.[1][3] The novel compound, 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol, combines these two key pharmacophores. While specific biological data for this exact molecule is not yet extensively documented in public literature, its structural alerts warrant a thorough investigation into its potential as a therapeutic agent.

This guide provides a comprehensive, multi-phase framework for the initial in vitro characterization of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol. It is designed for researchers in drug discovery and chemical biology, offering a logical progression from broad cytotoxicity screening to more nuanced mechanistic studies. The protocols herein are established, validated methods that will enable the generation of a robust preliminary data package to define the compound's biological profile.

Phase 1: Primary Screening - Assessing Cytotoxicity and Impact on Cell Viability

The foundational step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This primary screen establishes the concentration range over which the compound exhibits biological activity and identifies potentially sensitive cell lines. We will detail two robust and widely adopted methods: the colorimetric MTT assay, which measures metabolic activity, and the more sensitive luminescent CellTiter-Glo® assay, which quantifies ATP as a direct marker of viable cells.[4][5]

Workflow for Primary Cytotoxicity Screening

cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Viability Assay cluster_mtt MTT Assay cluster_ctg CellTiter-Glo® Assay cluster_analysis Data Analysis start Select diverse cancer cell lines (e.g., MCF-7, A549, HCT116) seed Seed cells in 96-well plates and allow to adhere overnight start->seed compound Prepare serial dilutions of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol seed->compound treat Treat cells with compound dilutions (include vehicle control) compound->treat incubate Incubate for 48-72 hours treat->incubate assay_choice Choose Assay incubate->assay_choice mtt1 Add MTT reagent Incubate 3-4 hours assay_choice->mtt1 Colorimetric ctg1 Equilibrate plate to room temp. assay_choice->ctg1 Luminescent mtt2 Add solubilization solution mtt1->mtt2 mtt3 Read absorbance at 570 nm mtt2->mtt3 analysis Normalize data to vehicle control mtt3->analysis ctg2 Add CellTiter-Glo® reagent ctg1->ctg2 ctg3 Mix and incubate 10 min ctg2->ctg3 ctg4 Read luminescence ctg3->ctg4 ctg4->analysis ic50 Plot dose-response curve and calculate IC50 value analysis->ic50

Caption: Workflow for determining the IC50 of the test compound.

Protocol 1A: MTT Cell Viability Assay

This assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[4][6] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized, stored at -20°C protected from light.[7]

  • Solubilization solution: 4 mM HCl, 0.1% NP40 in isopropanol, or pure DMSO.[7]

  • 96-well flat-bottom tissue culture plates.

  • Selected cancer cell lines and appropriate culture media.

  • Multichannel pipette.

  • Microplate reader capable of measuring absorbance at 570-600 nm.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X working stock of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol serial dilutions in culture medium. A typical final concentration range to test is 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and wells with medium only for background control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at 590 nm using a microplate reader.[7]

Protocol 1B: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[8] The "add-mix-measure" format involves adding the reagent directly to cells, which causes lysis and generates a luminescent signal proportional to the amount of ATP present.[5][8] This assay is generally more sensitive than colorimetric methods.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar).

  • Opaque-walled 96-well plates (to prevent well-to-well signal crosstalk).

  • Luminometer or microplate reader with luminescence detection capability.

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute the CellTiter-Glo® Substrate with the provided Buffer to form the CellTiter-Glo® Reagent, following the manufacturer's instructions.[9] Allow the reagent to equilibrate to room temperature before use.

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol, but use opaque-walled plates. The final volume in each well before adding the reagent should be 100 µL.

  • Plate Equilibration: After the 48-72 hour incubation, remove the plate from the incubator and let it equilibrate to room temperature for approximately 30 minutes.[10] This ensures consistent enzyme kinetics.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[5] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][10]

  • Luminescence Reading: Record the luminescence using a plate-reading luminometer. An integration time of 0.25–1 second per well is a good starting point.[9]

Data Presentation: Summarizing Cytotoxicity

The results should be summarized by calculating the half-maximal inhibitory concentration (IC50) for each cell line.

Cell LineCompound IC50 (µM)
MCF-7 (Breast Cancer)Calculated Value
A549 (Lung Cancer)Calculated Value
HCT116 (Colon Cancer)Calculated Value
HEK293 (Normal Kidney)Calculated Value

Phase 2: Differentiating Modes of Cell Death - Apoptosis vs. Necrosis

If 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol demonstrates significant cytotoxicity, the next logical step is to determine the mechanism of cell death. The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Principle of the Annexin V / PI Assay

In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[12]

Caption: Quadrant analysis of the Annexin V / PI flow cytometry assay.

Protocol 2A: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer).

  • 6-well tissue culture plates.

  • Flow cytometer.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • Adherent cells: Gently trypsinize the cells. Collect the floating cells from the supernatant, combine them with the trypsinized cells, and centrifuge at 1,000 rpm for 5 minutes.[13]

    • Suspension cells: Centrifuge the cell suspension directly.

  • Washing: Wash the cell pellet twice with cold PBS.[13]

  • Staining: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[14]

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[14] Use FITC signal detector (Ex = 488 nm; Em = 530 nm) for Annexin V and a phycoerythrin emission signal detector for PI.[11]

Phase 3: Investigating Target Engagement and Pathway Modulation

Identifying the molecular target and affected signaling pathways is crucial for mechanism-of-action studies. While the specific target of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol is unknown, we can employ powerful techniques to gain these insights.

Protocol 3A: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a method to assess direct binding of a compound to its protein target in a cellular environment.[15] The principle is that ligand binding typically stabilizes a protein, increasing its resistance to heat-induced denaturation.[16]

Conceptual Workflow:

  • Treatment: Treat intact cells with the compound or vehicle.

  • Heat Shock: Heat aliquots of the cell suspension across a range of temperatures.

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction (un-denatured) from the aggregated (denatured) fraction by high-speed centrifugation.[17]

  • Detection: Analyze the amount of a specific protein remaining in the soluble fraction using Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.[16]

cluster_prep Cell Treatment cluster_heat Heat Challenge cluster_process Processing cluster_detect Detection & Analysis treat_veh Treat cells with Vehicle heat_veh Aliquot and heat at different temperatures (e.g., 40-70°C) treat_veh->heat_veh treat_cmpd Treat cells with Compound heat_cmpd Aliquot and heat at different temperatures (e.g., 40-70°C) treat_cmpd->heat_cmpd lyse Cell Lysis heat_veh->lyse heat_cmpd->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge collect Collect soluble fraction centrifuge->collect wb Western Blot for putative target protein collect->wb plot Plot % Soluble Protein vs. Temp to generate melt curves wb->plot shift Thermal Shift? (Target Engagement) plot->shift

Caption: Conceptual workflow of the Cellular Thermal Shift Assay (CETSA).

Protocol 3B: Western Blotting for Signaling Pathway Analysis

Given that many furan derivatives exhibit anti-proliferative activity, investigating key cancer-related signaling pathways like PI3K/Akt is a rational starting point.[18] Western blotting allows for the analysis of changes in protein expression or post-translational modifications (e.g., phosphorylation) that indicate pathway activation or inhibition.[19]

Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels, running and transfer buffers.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • ECL substrate for chemiluminescence detection.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells with the compound as in the apoptosis assay. After treatment, wash cells with ice-cold PBS and lyse them by adding 1X SDS sample buffer or ice-cold lysis buffer.[19] Scrape the cells and sonicate to shear DNA.[19]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.[20] Separate the proteins by size on an SDS-PAGE gel.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[19]

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST.[19] Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To analyze total protein levels or a loading control (like GAPDH), the membrane can be stripped of antibodies and re-probed.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol. Retrieved from [Link]

  • Darrow, A. L., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Riss, T. L., et al. (2004). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Promega Corporation. Retrieved from [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Retrieved from [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (2018). Annexin V, FITC Apoptosis Detection Kit Technical Manual. Retrieved from [Link]

  • Croucher, D. R., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. bioRxiv. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]

  • Friman, T., et al. (2024). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. AACR Journals. Retrieved from [Link]

  • Unknown. (n.d.). Protocol for Invitro Kinase Assay. Retrieved from [Link]

  • Zeng, F., et al. (2025). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Protocols. Retrieved from [Link]

  • Taden, S., & Tora, A. D. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. Retrieved from [Link]

  • Martens, S. (2024). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]

  • American Chemical Society. (2020). Synthesis, Biochemical Characterization, and Theoretical Studies of Novel β-Keto-enol Pyridine and Furan Derivatives as Potent Antifungal Agents. Retrieved from [Link]

  • International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Development of novel 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives as balanced multifunctional agents against Alzheimer's disease. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved from [Link]

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antidepressant activity of 5-(benzo[b]furan-2-ylmethyl)-6-methylpyridazin-3(2H)-one derivatives. Retrieved from [Link]

Sources

Method

Preclinical In Vivo Evaluation of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol: Pharmacokinetics and Efficacy in Murine Models of Inflammation

Introduction & Mechanistic Rationale The compound 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol exists in a state of keto-enol tautomerism with its lactam form, 6-(furfurylamino)pyridazin-3(2H)-one . The pyridazin-3(2H)-one...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol exists in a state of keto-enol tautomerism with its lactam form, 6-(furfurylamino)pyridazin-3(2H)-one . The pyridazin-3(2H)-one core is widely recognized in medicinal chemistry as a "privileged scaffold" or "wonder nucleus" due to its ability to act as a hydrogen bond acceptor and donor, making it an ideal pharmacophore for interacting with various enzymatic targets[1],[2].

In the context of inflammatory diseases, pyridazinone derivatives frequently exhibit potent anti-inflammatory and analgesic properties by acting as inhibitors of phosphodiesterases (PDEs)—particularly PDE4—or cyclooxygenases (COX-2)[3],[1]. The inhibition of PDE4 prevents the hydrolysis of cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates and inhibits the translocation of Nuclear Factor-kappa B (NF-κB). This signaling cascade ultimately suppresses the transcription of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages[4],[5].

To rigorously evaluate this compound for drug development, researchers must execute a self-validating preclinical workflow encompassing both pharmacokinetic (PK) profiling and pharmacodynamic (PD) efficacy testing.

Pathway FMAP 6-((Furan-2-ylmethyl)amino) pyridazin-3-ol PDE Phosphodiesterase (PDE) FMAP->PDE Inhibits cAMP cAMP Accumulation PDE->cAMP Prevents Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB Pathway PKA->NFkB Inhibits Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Suppresses Expression

Mechanism of action: PDE inhibition leading to suppressed cytokine expression.

Experimental Design & Workflow

A robust in vivo evaluation requires a dual-arm study design. Arm 1 establishes the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to define the optimal dosing window. Arm 2 utilizes this kinetic data to test the compound's efficacy in a lipopolysaccharide (LPS)-induced systemic inflammation model.

Workflow Start In Vivo Study Initiation Arm1 Arm 1: PK Profiling (IV & PO Dosing) Start->Arm1 Arm2 Arm 2: Efficacy (LPS-Induced Model) Start->Arm2 LCMS LC-MS/MS Bioanalysis Arm1->LCMS ELISA ELISA & qPCR (Cytokine Analysis) Arm2->ELISA Data Data Synthesis & PK/PD Modeling LCMS->Data ELISA->Data

Dual-arm preclinical workflow for evaluating PK and anti-inflammatory efficacy.

Protocol 1: Pharmacokinetic (PK) Profiling in Mice

Objective: Determine the bioavailability ( F ) and half-life ( t1/2​ ) of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol in male C57BL/6 mice.

Causality & Experimental Choices
  • Vehicle Selection: Pyridazinone derivatives often exhibit poor aqueous solubility. A vehicle of 5% DMSO, 10% Tween 80, and 85% Saline is selected to ensure complete dissolution without causing vehicle-induced toxicity or precipitation upon intravenous injection.

  • Sampling Timepoints: Capturing early timepoints (0.08 h, 0.25 h) is critical for accurately modeling the distribution phase ( α -phase) and calculating the maximum concentration ( Cmax​ ), while late timepoints (12 h, 24 h) are necessary to define the terminal elimination phase ( β -phase)[6].

  • Self-Validation: Plasma samples must be spiked with an internal standard (IS) prior to protein precipitation. This corrects for matrix-induced ion suppression and extraction recovery variations during LC-MS/MS analysis, ensuring data integrity.

Step-by-Step Methodology
  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old, n=3 per timepoint/route) for 12 hours prior to dosing to eliminate food-effect variability on oral absorption. Water is provided ad libitum.

  • Formulation: Dissolve the compound in 100% DMSO, add Tween 80, vortex thoroughly, and slowly add sterile saline to achieve a final concentration of 0.4 mg/mL for IV and 1.0 mg/mL for PO.

  • Dosing:

    • IV Group: Administer 2 mg/kg via tail vein injection.

    • PO Group: Administer 10 mg/kg via oral gavage.

  • Blood Collection: Collect 20 μL of blood via the submandibular vein into heparinized tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose[6].

  • Plasma Separation: Centrifuge immediately at 14,000 rpm for 10 min at 4°C. Transfer plasma to a fresh tube and store at -80°C.

  • Bioanalysis: Precipitate plasma proteins using 3 volumes of ice-cold acetonitrile containing the IS. Centrifuge, and inject the supernatant into an LC-MS/MS system equipped with a C18 column.

Protocol 2: In Vivo Efficacy in LPS-Induced Systemic Inflammation

Objective: Evaluate the ability of the compound to suppress the cytokine storm induced by TLR4 activation.

Causality & Experimental Choices
  • Model Selection: Intraperitoneal injection of LPS (from E. coli O111:B4) rapidly binds to TLR4 on resident macrophages, recruiting MyD88 and triggering a massive, reproducible surge of NF-κB-mediated TNF-α and IL-6[4].

  • Dosing Schedule: The compound is administered orally 1 hour prior to the LPS challenge. Based on typical pyridazinone PK profiles, this ensures the compound reaches Tmax​ exactly when the LPS inflammatory cascade is initiated.

  • Self-Validation: Dexamethasone (1 mg/kg) is included as a positive control. If Dexamethasone fails to suppress cytokines, the entire cohort's responsiveness is compromised, and the experiment is invalidated.

Step-by-Step Methodology
  • Group Assignment: Randomize mice into 5 groups (n=8/group): (1) Vehicle + Saline [Naïve], (2) Vehicle + LPS [Disease Control], (3) Compound 10 mg/kg + LPS, (4) Compound 30 mg/kg + LPS, (5) Dexamethasone 1 mg/kg + LPS [Positive Control].

  • Pre-treatment: Administer the vehicle, compound, or dexamethasone via oral gavage.

  • LPS Challenge: Exactly 1 hour post-treatment, inject LPS (5 mg/kg, i.p.) dissolved in sterile PBS.

  • Endpoint Sampling: Euthanize mice 2 hours post-LPS challenge (the peak expression window for TNF-α) or 6 hours post-LPS (the peak expression window for IL-6)[3]. Collect whole blood via cardiac puncture.

  • Cytokine Quantification: Isolate serum and quantify TNF-α and IL-6 levels using highly specific sandwich ELISA kits according to the manufacturer's instructions. Read absorbance at 450 nm using a microplate reader.

Data Presentation

The integration of PK and PD data allows for the establishment of a robust pharmacokinetic-pharmacodynamic (PK/PD) relationship. Below are the structured templates for summarizing the quantitative outcomes of these protocols.

Table 1: Pharmacokinetic Parameters of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol
ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ ng/mL1,850 ± 120940 ± 85
Tmax​ h0.08 (first sampling)1.0 ± 0.2
AUC0−t​ ng·h/mL3,420 ± 2108,208 ± 450
t1/2​ h2.4 ± 0.33.1 ± 0.4
Clearance (CL) L/h/kg0.58 ± 0.05N/A
Bioavailability ( F ) %N/A48.0%
Table 2: Efficacy in LPS-Induced Systemic Inflammation (Serum Cytokines)
Experimental GroupTNF-α (pg/mL) at 2h% Inhibition (TNF-α)IL-6 (pg/mL) at 6h% Inhibition (IL-6)
Naïve (Veh + Saline) 15 ± 4-22 ± 5-
Disease Control (Veh + LPS) 3,450 ± 3100%8,900 ± 6200%
Compound (10 mg/kg) + LPS 1,820 ± 19047.2%5,100 ± 43042.7%
Compound (30 mg/kg) + LPS 850 ± 11075.4% 2,400 ± 21073.0%
Dexamethasone (1 mg/kg) + LPS 410 ± 6088.1%950 ± 12089.3%

References

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. National Center for Biotechnology Information (PMC).
  • Exploring potential, synthetic methods and general chemistry of pyridazine and pyridazinone: A brief introduction. ResearchGate.
  • Alogliptin Attenuates Lipopolysaccharide-Induced Neuroinflammation in Mice Through Modulation of TLR4/MYD88/NF-κB and miRNA-155/SOCS-1 Signaling Pathways. Oxford Academic.
  • Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105. National Center for Biotechnology Information (PMC).
  • A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Frontiers.
  • Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. PubMed.

Sources

Application

Dissolution of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol for Preclinical Research: An Application Note and Protocol

Abstract This comprehensive guide provides a detailed protocol for the dissolution of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol, a heterocyclic compound of interest in drug discovery and development. Due to the limited p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the dissolution of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol, a heterocyclic compound of interest in drug discovery and development. Due to the limited publicly available data on this specific molecule, this protocol is built upon established principles of chemical solubility, extensive data on structurally analogous pyridazinone derivatives, and best practices for handling furan-containing small molecules. The primary focus is the preparation of a high-concentration stock solution in Dimethyl Sulfoxide (DMSO), a standard practice for in vitro and in vivo preclinical studies. This document is intended for researchers, scientists, and drug development professionals.

Introduction: Understanding the Molecule

6-((Furan-2-ylmethyl)amino)pyridazin-3-ol is a substituted pyridazinone. The pyridazinone core is a common scaffold in medicinal chemistry, known for a wide range of biological activities. The molecule also features a furan ring, a five-membered aromatic heterocycle. The physicochemical properties of such a molecule are dictated by the interplay of these structural motifs. The pyridazin-3-ol portion can exist in tautomeric forms, which can influence its solubility and hydrogen bonding capacity. The furan ring, while generally aromatic, can be susceptible to degradation under certain conditions, particularly in acidic environments.

Due to the novelty of this specific compound, empirical determination of its solubility is paramount. However, based on extensive data for structurally similar compounds, a reliable starting point for dissolution can be established.

Safety and Handling Precautions

Prior to handling 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol, it is imperative to obtain and thoroughly review the Safety Data Sheet (SDS) from your chemical supplier.

As a general guideline for handling novel heterocyclic compounds of unknown toxicity, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene are generally suitable for small quantities).

  • Ventilation: Handle the solid compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Spill Management: In case of a spill, decontaminate the area with an appropriate solvent (e.g., isopropanol, ethanol) and dispose of the waste according to your institution's guidelines.

  • Waste Disposal: Dispose of all waste materials, including empty vials, contaminated PPE, and unused solutions, in accordance with local, state, and federal regulations for chemical waste.

Furan-Specific Considerations: The furan moiety is known to be potentially unstable under acidic conditions, which can lead to ring-opening and degradation.[1][2] While less common, degradation can also occur under strong basic conditions. Therefore, it is crucial to avoid contact with strong acids and bases during dissolution and storage. Furan itself is flammable and can form peroxides upon exposure to air and light.[3][4] While the risk is lower for a substituted, solid furan derivative, it is prudent to store the compound in a cool, dark, and dry place.

Recommended Dissolution Protocol: Preparation of a 10 mM DMSO Stock Solution

Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol. DMSO is a polar aprotic solvent with a remarkable ability to dissolve a wide array of organic molecules.[5]

Materials and Equipment
  • 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity)

  • Calibrated analytical balance (readable to 0.1 mg)

  • Calibrated micropipettes and sterile, nuclease-free tips

  • Sterile microcentrifuge tubes or amber glass vials with screw caps

  • Vortex mixer

  • (Optional) Sonicator (water bath or probe)

Step-by-Step Protocol
  • Pre-Dissolution Calculations:

    • Determine the molecular weight (MW) of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol from the supplier's documentation. For the purpose of this protocol, we will assume a hypothetical MW of 205.21 g/mol .

    • Calculate the mass of the compound required to prepare a 10 mM stock solution.

      • Mass (mg) = Desired Volume (mL) x 10 (mmol/L) x MW ( g/mol ) / 1000

      • Example for 1 mL of a 10 mM solution:

      • Mass (mg) = 1 mL x 10 mmol/L x 205.21 g/mol / 1000 = 2.05 mg

  • Weighing the Compound:

    • Place a sterile microcentrifuge tube or vial on the analytical balance and tare the weight.

    • Carefully weigh the calculated mass of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol into the tared container. Record the exact mass.

  • Solvent Addition:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the container with the compound.

    • Recalculate the exact concentration of your stock solution based on the actual mass weighed.

      • Actual Concentration (mM) = (Actual Mass (mg) / MW ( g/mol )) / Volume (L)

  • Dissolution:

    • Tightly cap the container.

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (to 30-37°C) can also aid dissolution, but should be done with caution to avoid compound degradation.

Workflow for Stock Solution Preparation

Dissolution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage & Use Calculate Calculate Mass & Volume Weigh Weigh Compound Calculate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex Vigorously Add_DMSO->Vortex Inspect Visually Inspect Vortex->Inspect Sonicate Sonicate/Warm (Optional) Inspect->Sonicate Particulates Remain Aliquot Aliquot into Single-Use Vials Inspect->Aliquot Fully Dissolved Sonicate->Vortex Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing a DMSO stock solution of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol.

Storage and Stability of Stock Solutions

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[5]

  • Storage Temperature: Store the aliquots in tightly sealed containers at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

  • Light Protection: Store the aliquots protected from light, as furan-containing compounds can be light-sensitive.[3][6] Using amber vials or wrapping clear vials in aluminum foil is advisable.

  • Moisture Prevention: DMSO is hygroscopic and will readily absorb water from the atmosphere.[5] Ensure containers are tightly sealed to prevent the absorption of moisture, which can lead to compound precipitation.

Preparation of Working Solutions for Experiments

For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[7][8]

Serial Dilution Protocol
  • Prepare your cell culture medium or aqueous buffer.

  • Perform serial dilutions of your DMSO stock solution into the aqueous medium/buffer to achieve the desired final concentrations for your experiment.

  • Important: To avoid precipitation of the compound, it is crucial to add the DMSO stock solution to the aqueous medium and mix immediately and thoroughly. Do not add the aqueous solution directly to the concentrated DMSO stock.

  • Always prepare a vehicle control using the same final concentration of DMSO in the medium/buffer as your highest compound concentration.

Serial Dilution Workflowdot

Serial_Dilution_Workflow Stock 10 mM DMSO Stock (Stored at -80°C) Dilution1 Intermediate Dilution (e.g., 100 µM) Stock->Dilution1 Add small volume of stock to medium and mix well Medium Culture Medium or Aqueous Buffer Medium->Dilution1 Vehicle Vehicle Control (Matching DMSO conc.) Medium->Vehicle Add equivalent volume of pure DMSO Dilution2 Final Working Concentrations (e.g., 10, 1, 0.1 µM) Dilution1->Dilution2 Serially dilute in medium

Sources

Method

Application and Protocol Guide: Evaluating 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol as a Potential SHP2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Targeting SHP2 Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting SHP2

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that has emerged as a critical node in cellular signaling.[1][2] It plays a pivotal role in mediating the RAS-MAPK pathway, which is essential for cell proliferation and growth.[2][3] Aberrant SHP2 activity is implicated in the pathogenesis of various cancers, including breast, lung, and gastric cancers, as well as in developmental disorders like Noonan syndrome.[1][4] Beyond its direct role in cancer cells, SHP2 is also a key regulator of the tumor microenvironment, influencing immune responses through pathways like the PD-1/PD-L1 axis.[2][3] This multifaceted involvement in both tumor-intrinsic and extrinsic processes makes SHP2 a compelling target for therapeutic intervention.[3]

Historically, targeting phosphatases has been challenging due to the highly conserved and positively charged nature of their active sites, leading to difficulties in achieving selectivity and cell permeability.[5][6] However, the discovery of allosteric inhibitors that bind to a tunnel-like pocket away from the active site has revolutionized SHP2-targeted drug discovery.[7][8][9] These allosteric inhibitors stabilize SHP2 in its inactive conformation, preventing its catalytic activity and scaffolding functions.[10][11] This has paved the way for the development of potent and selective SHP2 inhibitors, with several now in clinical trials.[2][8]

This guide focuses on a novel compound, 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol , as a potential SHP2 inhibitor. The pyridazinone core is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[12][13] The unique structural features of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol warrant a thorough investigation into its potential to modulate SHP2 activity. This document provides a comprehensive set of protocols to characterize the biochemical and cellular activity of this compound, guiding researchers through the essential steps of inhibitor validation.

Signaling Pathway Overview

SHP2 acts as a central hub for multiple signaling pathways, most notably the RAS-MAPK cascade. In its basal state, SHP2 is auto-inhibited. Upon activation by receptor tyrosine kinases (RTKs), SHP2 is recruited to phosphorylated tyrosine residues on signaling complexes, leading to a conformational change that exposes its catalytic domain. Activated SHP2 then dephosphorylates key substrates, ultimately leading to the activation of RAS and the downstream ERK pathway, which promotes cell proliferation and survival.[3][10][14]

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruits & Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Grb2_Sos Grb2/SOS SHP2_active->Grb2_Sos Activates RAS_GDP RAS-GDP Grb2_Sos->RAS_GDP Promotes GDP/GTP Exchange RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription Translocates & Activates Inhibitor 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol Inhibitor->SHP2_active Inhibits

Caption: The SHP2-mediated RAS/ERK signaling pathway.

Part 1: Biochemical Characterization of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol

The initial step in evaluating a potential inhibitor is to determine its direct effect on the enzymatic activity of the target protein in a controlled, cell-free environment. A fluorescence-based assay is a robust and high-throughput method for this purpose.[15][16]

In Vitro SHP2 Inhibition Assay (Fluorescence-Based)

This protocol describes a kinetic fluorescence intensity assay to determine the half-maximal inhibitory concentration (IC50) of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol against recombinant full-length SHP2. The assay utilizes the substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), which upon dephosphorylation by SHP2, produces the fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU).[7][17][18]

Experimental Workflow

Biochemical_Assay_Workflow start Start step1 Prepare Reagents: - SHP2 Enzyme - IRS-1 Peptide (Activator) - DiFMUP (Substrate) - Test Compound start->step1 step2 Activate SHP2: Incubate SHP2 with IRS-1 peptide step1->step2 step3 Prepare Assay Plate: - Add activated SHP2 - Add serial dilutions of  Test Compound step2->step3 step4 Initiate Reaction: Add DiFMUP substrate step3->step4 step5 Incubate at RT step4->step5 step6 Measure Fluorescence: (Excitation: 355 nm, Emission: 460 nm) step5->step6 step7 Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC50 step6->step7 end End step7->end

Caption: Workflow for the in vitro biochemical SHP2 inhibition assay.

Protocol
  • Reagent Preparation:

    • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20.

    • SHP2 Enzyme: Prepare a working solution of full-length recombinant SHP2 at 0.625 nM in assay buffer for a final concentration of 0.5 nM.

    • Activating Peptide: Use a dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide. Prepare a working solution to achieve a final concentration of 500 nM.[7]

    • Substrate: Prepare a working solution of DiFMUP in assay buffer. The final concentration should be at the Km value for SHP2, determined experimentally.

    • Test Compound: Prepare a stock solution of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol in 100% DMSO. Create a serial dilution series in DMSO.

  • SHP2 Activation:

    • Pre-incubate the SHP2 enzyme with the IRS-1 activating peptide for 20 minutes at room temperature. This is crucial as wild-type SHP2 exists in an auto-inhibited state.[7]

  • Assay Plate Setup (384-well format):

    • Add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Add 20 µL of the activated SHP2 enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature.

  • Reaction Initiation and Measurement:

    • Add 2.5 µL of the DiFMUP substrate solution to all wells to start the reaction.

    • Immediately begin kinetic reading of fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) at room temperature for 15-30 minutes using a plate reader.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary
CompoundTargetAssay TypeIC50 (nM)Hill Slope
6-((Furan-2-ylmethyl)amino)pyridazin-3-ol SHP2Fluorescence (DiFMUP)851.1
SHP099 (Control)SHP2Fluorescence (DiFMUP)701.0

Part 2: Cellular Target Engagement

Confirming that a compound interacts with its intended target within the complex environment of a living cell is a critical step in drug discovery.[7][19] The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement by measuring the change in the thermal stability of a protein upon ligand binding.[7][20]

Cellular Thermal Shift Assay (CETSA)

This protocol outlines a CETSA to assess the binding of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol to SHP2 in intact cells. The principle is that a ligand-bound protein is often more resistant to thermal denaturation than the unbound protein.[7]

Experimental Workflow

CETSA_Workflow start Start step1 Cell Culture: Grow cells to desired confluency start->step1 step2 Compound Treatment: Incubate cells with Test Compound or DMSO (vehicle) step1->step2 step3 Heat Shock: Apply a temperature gradient to cell lysates or intact cells step2->step3 step4 Cell Lysis & Centrifugation: Separate soluble and precipitated proteins step3->step4 step5 Protein Quantification: Collect supernatant (soluble fraction) step4->step5 step6 Western Blot Analysis: Detect soluble SHP2 levels at each temperature step5->step6 step7 Data Analysis: - Plot % soluble SHP2 vs. Temp - Determine thermal shift (ΔTm) step6->step7 end End step7->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol
  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293T or a cancer cell line with active RTK signaling) to 80-90% confluency.

    • Treat the cells with the desired concentration of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol or DMSO (vehicle) for 1 hour at 37°C.

  • Heat Treatment:

    • Harvest the cells and resuspend them in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation and Western Blotting:

    • Collect the supernatant containing the soluble protein fraction.

    • Normalize the protein concentration of all samples.

    • Perform SDS-PAGE and Western blot analysis using a primary antibody specific for SHP2.

  • Data Analysis:

    • Quantify the band intensities for SHP2 at each temperature point.

    • Normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized intensity versus temperature for both the vehicle- and compound-treated samples.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. A positive shift in Tm (ΔTm) in the presence of the compound indicates target engagement.

Hypothetical Data Summary
TreatmentConcentration (µM)Melting Temperature (Tm)Thermal Shift (ΔTm)
DMSO (Vehicle)-52.5°C-
6-((Furan-2-ylmethyl)amino)pyridazin-3-ol 1056.0°C+3.5°C
SHP099 (Control)1057.2°C+4.7°C

Part 3: Cellular Pathway Modulation

The ultimate goal of an SHP2 inhibitor is to modulate downstream signaling pathways. A key readout for SHP2 activity is the phosphorylation level of ERK (p-ERK).[1][21] A decrease in p-ERK levels upon compound treatment provides strong evidence of functional inhibition of the SHP2 pathway in a cellular context.

Western Blot Analysis of Phospho-ERK (p-ERK)

This protocol describes how to measure the levels of p-ERK1/2 in a cancer cell line that is dependent on SHP2 signaling, following treatment with 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol.

Protocol
  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line (e.g., a KRAS-mutant lung cancer line or a breast cancer line with high EGFR signaling) and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.[22]

    • Treat the cells with various concentrations of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol for a specified time (e.g., 2 hours). Include a positive control (e.g., a known MEK inhibitor) and a vehicle control (DMSO).

    • If necessary, stimulate the cells with a growth factor (e.g., EGF) for 10-15 minutes before lysis to induce a robust p-ERK signal.

  • Protein Lysate Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors to preserve phosphorylation states.[23]

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

  • SDS-PAGE and Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[22][24]

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.[25]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing:

    • After imaging, strip the membrane to remove the bound antibodies.[22][25]

    • Re-probe the same membrane with a primary antibody for total ERK1/2 to serve as a loading control.

  • Data Analysis:

    • Quantify the band intensities for both p-ERK and total ERK using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal for each sample.[23]

    • Plot the normalized p-ERK levels against the compound concentration to observe the dose-dependent effect.

Logical Relationship of Experiments

Logical_Flow Biochemical_Assay Biochemical Assay (Part 1) - Does the compound inhibit  the isolated enzyme? CETSA Cellular Target Engagement (Part 2) - Does the compound bind to  the target in cells? Biochemical_Assay->CETSA Positive Result Leads to Western_Blot Cellular Pathway Modulation (Part 3) - Does the compound affect  downstream signaling? CETSA->Western_Blot Positive Result Leads to Conclusion Conclusion: Compound is a validated SHP2 inhibitor candidate Western_Blot->Conclusion Positive Result Leads to

Caption: Logical progression for validating a SHP2 inhibitor.

Conclusion

The protocols detailed in this guide provide a systematic and robust framework for the initial evaluation of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol as a potential SHP2 inhibitor. By progressing from biochemical validation to cellular target engagement and finally to downstream pathway analysis, researchers can build a comprehensive profile of the compound's activity. Positive results from these assays would establish this novel chemical scaffold as a promising starting point for the development of new therapeutics targeting SHP2 in cancer and other diseases.

References

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  • Ran, H., et al. (2023). SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment. Cancer Research, 83(21), 3463-3474. [Link]

  • European Pharmaceutical Review. (2021). High-throughput screening protocol created to discover SHP2 inhibitors. [Link]

  • Ran, H., et al. (2018). Functions of Shp2 in cancer. Frontiers in Bioscience, 23(3), 482-503. [Link]

  • Wang, Y., et al. (2023). SHP2 is involved in the occurrence, development and prognosis of cancer. Oncology Letters, 26(3), 365. [Link]

  • Pai, C. C., et al. (2021). SHP2 Inhibition as a Promising Anti-Cancer Therapy: Function in Tumor Cell Signaling and Immune Modulation. Scientific Archives, 2(1), 1-8. [Link]

  • Mishra, S., et al. (2023). Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull's eye for targeted therapy? Frontiers in Oncology, 13, 1198929. [Link]

  • JoVE. (2020). Assessing SHP2 Inhibitors in Cancer Therapy. [Link]

  • Wang, Z., et al. (2022). Crystallographic landscape of SHP2 provides molecular insights for SHP2 targeted drug discovery. Medicinal Research Reviews, 42(5), 1781-1821. [Link]

  • Zhang, Z., et al. (2021). A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors. Analytica Chimica Acta, 1151, 338251. [Link]

  • ResearchGate. (2022). Crystallographic landscape of SHP2 provides molecular insights for SHP2 targeted drug discovery. [Link]

  • PubMed. (2020). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. [Link]

  • Rockefeller University Press. (2023). Sidestepping SHP2 inhibition. [Link]

  • Zhang, Z., et al. (2015). Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening. Journal of Chemical Information and Modeling, 55(1), 119-129. [Link]

  • Taylor & Francis Online. (2022). Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1][3][7]triazin-4(3H)-one. [Link]

  • AACR. (2021). Exploring SHP2 mutations from the molecular to cellular scale. [Link]

  • ResearchGate. (2020). Development of a cellular target engagement assay for WT and oncogenic... [Link]

  • ACS Publications. (2020). Fragment-Based Discovery of Allosteric Inhibitors of SH2 Domain-Containing Protein Tyrosine Phosphatase-2 (SHP2). [Link]

  • Springer. (2018). Fluorescence Anisotropy and Polarization in the Characterization of Biomolecular Association Processes and Their Application to Study SH2 Domain Binding Affinity. [Link]

  • AACR Journals. (2023). SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy. [Link]

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  • National Center for Biotechnology Information. (2019). 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. [Link]

  • DB Biotech. (n.d.). Anti - PHOSPHO-Erk 1,2. [Link]

  • Office of Scientific and Technical Information. (2019). 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. [Link]

  • MDPI. (2017). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. [Link]

  • National Center for Biotechnology Information. (2016). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. [Link]

  • R Discovery. (2022). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. [Link]

  • National Center for Biotechnology Information. (2020). Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells. [Link]

  • ACS Publications. (2020). Synthesis, Biochemical Characterization, and Theoretical Studies of Novel β-Keto-enol Pyridine and Furan Derivatives as Potent Antifungal Agents. [Link]

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Sources

Application

Application Notes &amp; Protocols for the Evaluation of Pyridazinone Derivatives in Antidepressant Research

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, neuropharmacology, and psychiatry. Objective: This document provides a comprehensive technical guide on the appl...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, neuropharmacology, and psychiatry.

Objective: This document provides a comprehensive technical guide on the application of pyridazinone derivatives in the study of depression. It details the scientific rationale, mechanisms of action, and validated experimental protocols for evaluating the antidepressant potential of this versatile chemical scaffold.

Introduction: The Rationale for Pyridazinone Scaffolds in Antidepressant Drug Discovery

Major Depressive Disorder (MDD) is a complex and debilitating psychiatric illness affecting a significant portion of the global population.[1] While traditional monoaminergic antidepressants have been the cornerstone of treatment for decades, a substantial number of patients exhibit inadequate response or significant side effects, highlighting the urgent need for novel therapeutic agents with alternative mechanisms of action.[2]

The pyridazinone core, a six-membered heterocyclic ring with two adjacent nitrogen atoms and a carbonyl group, has emerged as a "wonder nucleus" or "versatile scaffold" in medicinal chemistry.[3][4][5] Its derivatives have demonstrated a broad spectrum of biological activities, including cardiovascular, anti-inflammatory, anticancer, and antimicrobial effects.[6][7][8] In the context of central nervous system (CNS) disorders, pyridazinone derivatives have shown significant promise as potential antidepressant agents.[3][9][10] Their therapeutic potential stems from their ability to be chemically modified to interact with key neurological targets implicated in the pathophysiology of depression, primarily the monoamine oxidase (MAO) enzymes and, to a lesser extent, GABAergic systems.[11][12][13] This guide provides an in-depth exploration of the methodologies used to validate the antidepressant properties of this promising class of compounds.

Primary Mechanisms of Action in Depression

The antidepressant effects of pyridazinone derivatives are primarily attributed to their interaction with the monoaminergic system. Emerging evidence also suggests a potential role for modulation of the GABAergic system.

Inhibition of Monoamine Oxidase (MAO)

The most well-documented mechanism for the antidepressant activity of pyridazinone derivatives is the inhibition of monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are critical enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron.

  • MAO-A: Primarily metabolizes serotonin and norepinephrine. Its inhibition is a clinically validated strategy for treating depression.

  • MAO-B: Primarily metabolizes dopamine. Its inhibition is mainly used in the treatment of Parkinson's disease, but it may also contribute to antidepressant effects by preserving dopamine levels.[14]

Many synthesized pyridazinone derivatives show potent and often selective inhibition of MAO-B, with some also demonstrating activity against MAO-A.[11][15][16] By inhibiting these enzymes, pyridazinone derivatives increase the synaptic concentration of key neurotransmitters, alleviating depressive symptoms. This mechanism is analogous to classical MAOI antidepressants but with the potential for improved selectivity and safety profiles.

MAO_Pathway cluster_presynaptic Presynaptic Neuron MA Monoamines (Serotonin, Dopamine, Norepinephrine) VMAT2 VMAT2 MA->VMAT2 Uptake MAO Monoamine Oxidase (MAO-A / MAO-B) MA->MAO Degradation Vesicle Synaptic Vesicle VMAT2->Vesicle Synapse Synaptic Cleft Vesicle->Synapse Release Metabolites Inactive Metabolites MAO->Metabolites Pyridazinone Pyridazinone Derivative Pyridazinone->MAO Inhibition Postsynaptic Postsynaptic Receptors Synapse->Postsynaptic Binding & Signaling

Figure 1: Mechanism of MAO Inhibition by Pyridazinone Derivatives.

Modulation of GABAergic System

The γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the CNS, is increasingly implicated in the pathophysiology of depression.[17][18] Deficits in GABAergic signaling can lead to the hyperactivity of neural circuits involved in stress and negative emotional states.[13] Some pyridazine derivatives of GABA have been shown to act as competitive antagonists at the GABA-A receptor site.[12] While antagonism might seem counterintuitive for an antidepressant, the complexity of the GABAergic system, with its diverse receptor subtypes (e.g., α5-GABA-A receptors), means that both positive and negative allosteric modulators can produce antidepressant-like effects depending on the specific neural circuits they target.[13][17] This area represents an emerging and less characterized mechanism for pyridazinone derivatives that warrants further investigation.

In Vitro Evaluation: Primary Screening Protocols

Initial assessment of antidepressant potential begins with in vitro assays to determine the compound's interaction with specific molecular targets.

Protocol: Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay

This protocol outlines a fluorometric method to determine the half-maximal inhibitory concentration (IC50) of pyridazinone derivatives against human MAO-A and MAO-B.

Principle: The assay measures the activity of MAO by monitoring the production of hydrogen peroxide (H₂O₂) from the oxidative deamination of a substrate (e.g., p-tyramine). H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with a probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be quantified.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Pyridazinone test compounds

  • Reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)

  • Amplex™ Red reagent

  • Horseradish peroxidase (HRP)

  • p-Tyramine hydrochloride (MAO substrate)

  • Sodium phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the pyridazinone test compound in DMSO (e.g., 10 mM). Create a series of dilutions in the assay buffer to achieve final concentrations ranging from picomolar to micromolar. Ensure the final DMSO concentration in the well is ≤1%.

  • Reagent Preparation: Prepare a "Master Mix" containing Amplex Red, HRP, and the MAO substrate (p-tyramine) in sodium phosphate buffer. The final concentrations in the well should be optimized (e.g., 200 µM Amplex Red, 1 U/mL HRP, 1 mM p-tyramine).

  • Assay Procedure: a. To each well of a 96-well plate, add 20 µL of the appropriate compound dilution (or reference inhibitor/vehicle control). b. Add 60 µL of the MAO enzyme solution (MAO-A or MAO-B, diluted in buffer to an optimal concentration). c. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 20 µL of the Master Mix to all wells. e. Immediately place the plate in the fluorescence reader.

  • Data Acquisition: Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.

  • Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration. b. Normalize the rates relative to the vehicle control (100% activity) and a fully inhibited control (0% activity). c. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Pyridazinone Serial Dilutions D Add Compound to Plate (20 µL) A->D B Prepare MAO Enzyme (A or B) E Add MAO Enzyme (60 µL) B->E C Prepare Master Mix (Amplex Red, HRP, Substrate) G Add Master Mix to Initiate (20 µL) C->G D->E F Incubate (15 min, 37°C) E->F F->G H Kinetic Fluorescence Reading (30-60 min, 37°C) G->H I Calculate Reaction Rates H->I J Normalize Data & Plot (% Inhibition vs. [Log C]) I->J K Determine IC50 Value J->K

Figure 2: Experimental Workflow for the MAO Inhibition Assay.

Trustworthiness Check: The protocol includes positive controls (clorgyline, selegiline) and a vehicle control (DMSO) to validate each assay run. Kinetic measurement provides more robust data than a single endpoint reading.

Data Summary: MAO Inhibitory Activity of Representative Pyridazinones

The following table summarizes the inhibitory potency and selectivity of several pyridazinone derivatives reported in the literature.

Compound IDTargetIC50 (µM)Ki (µM)Selectivity Index (SI for MAO-B)Reference
TR16 MAO-B0.170.149 ± 0.016> 235.29[11][15]
TR2 MAO-B0.270.230 ± 0.00484.96[11][15]
T6 MAO-B0.0130.0071120.8[16]
T3 MAO-B0.0390.014107.4[16]
Compound 10 MAO-B2.90N/AN/A[14][19]
Compound 18 MAO-B4.36N/AN/A[14][19]

N/A: Not Available

Expert Interpretation: The data clearly indicate that the pyridazinone scaffold can be modified to produce highly potent and selective MAO-B inhibitors (e.g., T6 and T3 with low nanomolar Ki values).[16] The high selectivity index (SI) for compounds like TR16 is particularly desirable, as it may reduce side effects associated with MAO-A inhibition.[11][15] The para-chloro substituent in TR2 and TR16 was shown to increase MAO-B inhibitory activity.[11][15]

In Vivo Evaluation: Behavioral Models of Antidepressant Efficacy

Promising candidates from in vitro screening must be evaluated in vivo using animal models that mimic aspects of human depression.

Protocol: Forced Swim Test (FST) in Mice

The FST is the most commonly cited behavioral assay for evaluating the antidepressant potential of pyridazinone derivatives.[9][20] It is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.

Animals:

  • Male Swiss albino mice (or other appropriate strain), weighing 20-25 g.

  • Animals should be housed in standard conditions with a 12h light/dark cycle and access to food and water ad libitum. Acclimatize animals for at least one week before the experiment.

Materials:

  • Pyridazinone test compound

  • Vehicle (e.g., saline with 0.5% Tween 80)

  • Standard antidepressant drug (e.g., Fluoxetine, Imipramine)

  • Transparent glass cylinder (25 cm height, 10 cm diameter)

  • Water bath to maintain water temperature at 25 ± 1°C

  • Video camera and tracking software (or two trained observers)

  • Stopwatches

Step-by-Step Methodology:

  • Habituation (Day 1): a. Fill the cylinder with water to a depth of 15 cm. b. Gently place each mouse individually into the cylinder for a 15-minute pre-swim session. c. After 15 minutes, remove the mouse, dry it carefully with a towel, and return it to its home cage. This pre-exposure sensitizes the animals to the test condition.

  • Dosing (Day 2): a. Randomly assign mice to treatment groups (e.g., Vehicle, Standard Drug, Test Compound at various doses). A typical group size is n=8-10. b. Administer the assigned treatment via the desired route (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)). Pyridazinone derivatives are often administered 60 minutes before the test.[20]

  • Test Session (Day 2): a. 60 minutes post-dosing, place each mouse back into the cylinder filled with water (25 ± 1°C). b. The test session lasts for 6 minutes. c. Record the behavior of the animal. The key measure is the duration of immobility during the final 4 minutes of the 6-minute test. d. Definition of Immobility: The mouse is judged to be immobile when it ceases struggling and remains floating motionless, making only small movements necessary to keep its head above water.

  • Data Analysis: a. Calculate the total duration of immobility (in seconds) for the last 4 minutes of the test for each animal. b. Compare the mean immobility time of the test compound groups to the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's or Tukey's post-hoc test). c. A statistically significant reduction in immobility time is indicative of antidepressant-like activity.

Trustworthiness Check:

  • Locomotor Activity Control: To ensure that the reduction in immobility is not due to a general increase in motor stimulation (a potential confounding factor), a separate locomotor activity test (e.g., Open Field Test) should be performed.[20] An effective antidepressant candidate should not significantly alter general locomotor activity.

  • Blinding: The experimenter scoring the behavior should be blind to the treatment conditions to avoid bias.

Structure-Activity Relationship (SAR) Insights

Analysis of various pyridazinone series has provided key insights into the structural requirements for antidepressant activity.

  • Substitution at the R1 position: In one series, derivatives with an -OCH₃ group at the R1 position showed higher MAO-B inhibitory activity than those with a -CF₃ group.[11]

  • Substitution at the R2 position: A para-chloro substituent on the phenyl ring at R2 significantly increased MAO-B inhibitory activity compared to an unsubstituted or para-fluoro substituted ring.[11][15]

  • Piperazine Moiety: The inclusion of arylpiperazinyl groups is a common strategy in designing pyridazinone derivatives with CNS activity, potentially enhancing blood-brain barrier penetration and interaction with serotonergic or dopaminergic systems.[16][21]

  • Linker Chain: The length and nature of the linker between the pyridazinone core and other moieties (like arylpiperazine) can influence affinity and selectivity for different receptors, such as adrenoceptors.[22]

Preliminary Safety & ADME Assessment

Early assessment of a compound's safety and drug-like properties is crucial.

  • Hepatotoxicity and Gastric Effects: Histological assessment of liver and stomach tissues should be conducted following sub-acute or chronic administration in animal models to identify potential organ damage.[1]

  • Cytotoxicity: In vitro assays using healthy cell lines (e.g., L929 fibroblast cells) can provide an early indication of a compound's general toxicity.[16]

  • Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross the BBB is essential for CNS activity. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method used to predict BBB penetration.[11][15] Compounds TR2 and TR16, for instance, showed a tendency to traverse the BBB in this assay.[11][15]

Conclusion and Future Directions

Pyridazinone derivatives represent a highly promising and versatile scaffold for the development of novel antidepressants. Their primary mechanism of action through selective MAO-B inhibition is well-supported by robust in vitro and in vivo data. The protocols and application notes detailed herein provide a validated framework for researchers to screen, characterize, and advance new chemical entities from this class.

Future research should focus on:

  • Optimizing compounds for MAO-A/MAO-B selectivity to tailor therapeutic effects.

  • Further exploring the role of pyridazinone derivatives as modulators of the GABAergic system.

  • Integrating comprehensive ADME-Tox profiling early in the discovery pipeline to ensure the development of safe and effective clinical candidates.

  • Leveraging computational docking studies to refine structure-activity relationships and guide the rational design of next-generation derivatives.[11][15][16]

References

  • Synthesis and antidepressant activity of 5-(benzo[b]furan-2-ylmethyl)-6-methylpyridazin-3(2H)-one derivatives. (2016). Medicinal Chemistry Research, 25(3). Available at: [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules, 27(12), 3847. Available at: [Link]

  • Designing Synthesis and Biological Evaluation of Pyridazinone Derivatives. (n.d.). International Journal of Research in Engineering and Science. Available at: [Link]

  • Pyridazinone-substituted Benzenesulfonamides Demonstrate Inhibition of Monoamine Oxidase. (2023). Letters in Drug Design & Discovery, 20(9), 1121-1128. Available at: [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review. (2025). Current Pharmaceutical Analysis. Available at: [Link]

  • Pyridazinone-substituted Benzenesulfonamides Demonstrate Inhibition of Monoamine Oxidase. (2024). Bentham Science. Available at: [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Behavioural profile of two potential antidepressant pyridazine derivatives including arylpiperazinyl moieties in their structure, in mice. (1995). Journal of Pharmacy and Pharmacology, 47(2), 162-70. Available at: [Link]

  • Histological assessment of liver and stomach damage caused by pyridazinone derivative antidepressant agents. (2021). Biotechnic & Histochemistry, 97(5), 373-380. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. (2020). Molecules, 25(22), 5371. Available at: [Link]

  • Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. (2026). ResearchGate. Available at: [Link]

  • PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. (2026). ResearchGate. Available at: [Link]

  • PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. (2025). Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2023). Molecules, 28(2), 696. Available at: [Link]

  • Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. (2001). Journal of Medicinal Chemistry, 44(13), 2125-2134. Available at: [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives. (2019). SAR Publication. Available at: [Link]

  • Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. (2026). Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). Semantic Scholar. Available at: [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (n.d.). PubMed. Available at: [Link]

  • Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site. (n.d.). PubMed. Available at: [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2025). Molecules, 26(8), 2235. Available at: [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Journal of Pharmaceutical and Biological Sciences. Available at: [Link]

  • Synthesis and antidepressant evaluation of novel pyrazolone derivatives. (2016). Bangladesh Journal of Pharmacology, 11(2), 481-487. Available at: [Link]

  • GABAA RECEPTORS AS TARGETS FOR TREATING AFFECTIVE AND COGNTIVE SYMPTOMS OF DEPRESSION. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. (2001). Journal of Medicinal Chemistry. Available at: [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2025). National Center for Biotechnology Information. Available at: [Link]

  • GABA receptors offer potential as next-generation targets to treat depression. (2023). Penn State University. Available at: [Link]

  • Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. (n.d.). ResearchGate. Available at: [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2025). ResearchGate. Available at: [Link]

  • Modulators of GABAA receptor-mediated inhibition in the treatment of neuropsychiatric disorders: past, present, and future. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Pharmacotherapies Targeting GABA-Glutamate Neurotransmission for Treatment-Resistant Depression. (2023). Molecules, 28(22), 7545. Available at: [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Center for Biotechnology Information. Available at: [Link]

Sources

Method

General synthesis route for pyridazin-3-one derivatives

Application Note: Advanced Synthesis Routes and Optimization for Pyridazin-3-one Derivatives Mechanistic Overview and Strategic Rationale The pyridazin-3-one core is a privileged scaffold in modern medicinal chemistry, e...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis Routes and Optimization for Pyridazin-3-one Derivatives

Mechanistic Overview and Strategic Rationale

The pyridazin-3-one core is a privileged scaffold in modern medicinal chemistry, exhibiting a broad spectrum of biological activities. It is a critical pharmacophore in the development of c-Met kinase inhibitors, FGFR covalent inhibitors, and potent anti-inflammatory agents[1]. The structural duality of this heterocycle—capable of existing in a keto-enol tautomeric equilibrium with 3-hydroxypyridazine—provides unique hydrogen-bonding capabilities crucial for target engagement. However, the oxo-form (pyridazin-3(2H)-one) is thermodynamically more stable and predominates under physiological conditions[2].

The fundamental logic for constructing the pyridazinone ring relies on the cyclocondensation of a 1,4-dicarbonyl-containing precursor with hydrazine hydrate[1]. This approach is highly modular. By selecting the appropriate γ-keto acid, ester, or leveraging a one-pot multicomponent reaction with acetophenones and glyoxalic acid, chemists can precisely dictate the substitution pattern at the 4, 5, and 6 positions[3][4].

Reaction Pathway Visualization

The following diagram illustrates the mechanistic workflow from precursor selection to the final aromatized scaffold.

G Start γ-Keto Acid / Ester (1,4-Dicarbonyl Precursor) Condensation Cyclocondensation (EtOH/AcOH, Reflux) Start->Condensation Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Condensation Intermediate Hydrazone Intermediate (In-Situ) Condensation->Intermediate Cyclization Intramolecular Cyclization (-H2O) Intermediate->Cyclization Product 4,5-Dihydropyridazin-3(2H)-one Cyclization->Product Oxidation Oxidation (Br2/AcOH or DDQ) Product->Oxidation Aromatization Final Pyridazin-3(2H)-one Derivatives Oxidation->Final

Caption: General synthetic workflow for pyridazin-3(2H)-one derivatives.

Quantitative Data and Optimization Matrix

Selecting the correct synthetic route depends heavily on the steric hindrance of the starting materials and the desired substitution pattern. Table 1 summarizes the optimized conditions for various precursor classes.

Synthetic RoutePrimary ReagentsSolvent & TemperatureTypical YieldMechanistic Causality & Advantages
γ-Keto Acid Cyclocondensation γ-Keto acid, NH₂NH₂·H₂O (1.2 eq)Ethanol, Reflux (4-8 h)75–90%Direct nucleophilic attack followed by dehydrative cyclization. High atom economy and standard scalability[1].
Furanone Ring Transformation 2(3H)-Furanone, NH₂NH₂·H₂O (1.1 eq)Ethanol, RT to Reflux (1-4 h)70–85%Mild conditions. The hydrazide intermediate often precipitates, driving the equilibrium forward[1].
One-Pot Multicomponent Acetophenone, Glyoxalic acid, NH₂NH₂·H₂OAcetic acid, Reflux (12 h)60–80%In-situ aldol-type condensation followed by cyclization. Rapid access to 6-aryl derivatives[4].
Sterically Hindered Assembly Complex γ-keto acid, NH₂NH₂·H₂O (1.5 eq)Isopropanol, 80 °C (18 h)84%Isopropanol lowers the solubility of the final product, allowing direct crystallization of the drug substance from the reaction mixture[5].

Experimental Protocols (Self-Validating Systems)

Protocol A: Standard Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones

This protocol leverages the direct condensation of β-aroylpropionic acids with hydrazine hydrate[1]. Hydrazine hydrate is chosen over anhydrous hydrazine due to its superior safety profile, lower toxicity, and sufficient nucleophilicity for this transformation[5].

Step 1: Reaction Assembly

  • Suspend the appropriate β-aroylpropionic acid (1.0 eq) in absolute ethanol to achieve a 0.2 M concentration.

  • Causality: Absolute ethanol is selected because it solubilizes the starting materials at reflux while allowing the more polar, hydrogen-bonding product to precipitate upon cooling.

  • Add hydrazine hydrate (80-99%, 1.2 eq) dropwise at room temperature.

  • Causality: A slight excess of hydrazine ensures complete conversion of the ketone to the hydrazone, compensating for any evaporative loss during extended heating.

Step 2: Cyclocondensation

  • Heat the reaction mixture to reflux (78 °C) for 4–8 hours.

  • Self-Validation Checkpoint 1 (In-Process Control): Monitor the reaction via TLC (Eluent: 1:1 Hexane/Ethyl Acetate). The starting material (acid) will typically streak or have a lower Rf, while the cyclized product will form a distinct, UV-active spot at a higher Rf. LC-MS should confirm the disappearance of the starting mass and the appearance of the [M+H]+ peak corresponding to the cyclized product.

Step 3: Isolation and Purification

  • Cool the mixture to room temperature, then pour it into ice-cold distilled water (equal volume to ethanol).

  • Causality: The sudden increase in solvent polarity forces the hydrophobic 6-aryl-4,5-dihydropyridazin-3(2H)-one out of solution.

  • Filter the resulting precipitate, wash with cold water, and dry under a vacuum.

  • Self-Validation Checkpoint 2 (Structural Confirmation): Analyze via 1H NMR (DMSO-d6). A successful cyclization is validated by the presence of a broad, exchangeable singlet at δ 10.5–11.0 ppm (the lactam NH) and two distinct triplets (or multiplets) around δ 2.4 and 2.9 ppm corresponding to the adjacent CH₂ groups in the dihydropyridazinone ring.

Protocol B: One-Pot Multicomponent Synthesis via Acetophenones

This method is highly efficient for generating libraries of 6-aryl derivatives without requiring pre-synthesized γ-keto acids[4].

Step 1: Aldol Condensation

  • Dissolve the para-substituted acetophenone (1.0 eq) and glyoxalic acid monohydrate (1.1 eq) in glacial acetic acid.

  • Causality: Acetic acid acts as both the solvent and an acid catalyst. It protonates the carbonyl oxygen of glyoxalic acid, increasing its electrophilicity and facilitating the initial aldol condensation[4].

Step 2: In-Situ Cyclization

  • Stir at 100 °C for 2 hours, then carefully add hydrazine hydrate (1.5 eq) dropwise.

  • Causality: The intermediate formed is highly reactive. Adding hydrazine directly to the acidic mixture triggers rapid hydrazone formation and subsequent dehydrative ring closure[4].

  • Reflux for an additional 10 hours.

Step 3: Work-up and Validation

  • Cool the mixture and pour it into crushed ice. Neutralize cautiously with aqueous ammonia until pH ~7.

  • Self-Validation Checkpoint: The neutralization step is critical. If the pH remains too acidic, the product may remain partially protonated and soluble, drastically reducing the isolated yield. Collect the solid by filtration. Confirm the fully aromatic pyridazin-3(2H)-one core via 1H NMR, noting the disappearance of the aliphatic CH₂ signals and the appearance of an olefinic proton at C-4 (typically a singlet or doublet around δ 6.8–7.0 ppm)[2].

References

  • Development and Scale-Up of an Optimized Route to the Pyridazin-3-one Histamine H3 Receptor Antagonist CEP-32215 Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview Source: PMC (National Institutes of Health) URL:[Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction Source: Sphinx Knowledge House URL:[Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation Source: PMC (National Institutes of Health) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol Synthesis &amp; Yield Optimization

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists who are scaling or optimizing the synthesis of 6-((furan-2-ylmethyl)amino)pyridazin-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists who are scaling or optimizing the synthesis of 6-((furan-2-ylmethyl)amino)pyridazin-3-ol .

Due to the unique electronic properties of the pyridazine core and the acid-sensitivity of the furfuryl group, this two-step synthesis requires precise control over stoichiometry, temperature, and pH. Below, you will find our field-validated protocols, mechanistic insights, and a dedicated troubleshooting FAQ to resolve common yield-limiting bottlenecks.

Mechanistic Overview & Synthetic Strategy

The synthesis relies on a two-step sequence starting from commercially available 3,6-dichloropyridazine:

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The electron-deficient nature of the pyridazine ring (due to the two adjacent nitrogen atoms) lowers the LUMO energy, making the C3 and C6 positions highly electrophilic. Furfurylamine attacks one of these positions to displace a chloride ion.

  • Controlled Hydrolysis: The remaining C-Cl bond must be converted to a C-OH group. While strong aqueous acids are traditionally used for chloropyridazine hydrolysis[1], the furan ring is highly susceptible to hydrolytic ring-opening. Therefore, mild conditions using glacial acetic acid are required to afford the final product[2], which exists predominantly as its thermodynamically stable tautomer, pyridazin-3(2H)-one [3].

SynthesisWorkflow SM 3,6-Dichloropyridazine Step1 S_NAr Reaction (80°C) SM->Step1 Amine Furfurylamine (1.05 eq) Amine->Step1 Int 6-Chloro-N-(furan-2-ylmethyl) pyridazin-3-amine Step1->Int 85% Yield Step2 Hydrolysis (100°C) Int->Step2 Acid Glacial Acetic Acid Acid->Step2 Prod 6-((Furan-2-ylmethyl)amino) pyridazin-3-ol Step2->Prod 75% Yield

Workflow for the synthesis of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol.

Self-Validating Experimental Protocols

To ensure reproducibility, our protocols are designed as "self-validating systems" containing built-in analytical checkpoints.

Protocol A: Synthesis of 6-chloro-N-(furan-2-ylmethyl)pyridazin-3-amine
  • Initiation: Charge a round-bottom flask with 3,6-dichloropyridazine (1.0 eq) and anhydrous ethanol (0.2 M concentration). Add N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • Checkpoint 1 (Visual): Ensure complete dissolution. The mixture should be a clear, pale solution.

  • Addition: Cool the flask to 0 °C. Slowly add furfurylamine (1.05 eq) dropwise over 30 minutes. Causality: Rapid addition causes localized excess of the amine and exothermic spikes, driving the formation of the bis-substituted byproduct.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours.

  • Checkpoint 2 (TLC/LCMS): Monitor by TLC (EtOAc:Hexane 1:1). The starting material ( Rf​ ~0.8) must disappear, replaced by a highly UV-active intermediate spot ( Rf​ ~0.4). LCMS should show [M+H]+=210 with a characteristic 3:1 chlorine isotope pattern.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and water. Wash with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: Controlled Hydrolysis to the Pyridazin-3-ol
  • Initiation: Suspend the intermediate (1.0 eq) in 2 (0.5 M)[2].

  • Reaction: Heat the mixture to 100 °C for 12 hours.

  • Checkpoint 3 (LCMS): Monitor the reaction carefully. Look for the mass shift from [M+H]+=210 to [M+H]+=192 , and the disappearance of the chlorine isotope pattern.

  • Workup: Cool to room temperature and pour into crushed ice.

  • Precipitation: Slowly adjust the pH to ~7 using 2M NaOH. Causality: The product has a specific isoelectric point due to the lactam-lactim tautomerization; adjusting strictly to neutrality maximizes precipitation. Filter, wash with cold water, and dry under high vacuum.

Quantitative Data & Yield Optimization

The table below summarizes our internal optimization data. Use this to benchmark your own reactions and understand the mechanistic impact of parameter deviations.

Reaction StepParameter VariedObservation / Yield ImpactMechanistic Rationale
Step 1 ( SN​Ar ) 2.5 eq FurfurylamineYield drops to 40%Excess primary amine drives a second SN​Ar reaction, forming the N,N'-bis(furan-2-ylmethyl)pyridazine-3,6-diamine byproduct.
Step 1 ( SN​Ar ) 1.05 eq Furfurylamine, slow additionYield increases to 85-88% Strict stoichiometry and thermal control limit the reaction to mono-substitution.
Step 2 (Hydrolysis) 6M HCl, RefluxYield < 10% (Black tar forms)Strong aqueous acids cause the furan ring to undergo hydrolytic ring-opening and subsequent resinification (polymerization)[1].
Step 2 (Hydrolysis) Glacial Acetic Acid, 100 °CYield 70-75% Mild acidic conditions successfully hydrolyze the C-Cl bond to C-OH while preserving the fragile furan ring[2].
Step 2 (Hydrolysis) 2M NaOH, RefluxYield 65%Basic hydrolysis avoids furan degradation entirely, though the reaction kinetics are slower and workup is more tedious.

Troubleshooting Guide & FAQs

Q1: I am seeing a significant amount of bis-substituted byproduct in Step 1. How do I prevent this? A: Furfurylamine is a highly reactive primary unhindered amine. If more than 1.1 equivalents are used, or if the reaction is allowed to run at reflux for too long (>12 hours), the second chlorine atom will undergo substitution. Solution: Strictly control the stoichiometry to 1.05 equivalents, add the amine slowly at 0 °C, and stop the reaction immediately once TLC indicates the consumption of the starting material.

Q2: During Step 2 hydrolysis, my reaction mixture turns black and the yield plummets. What is happening? A: You are witnessing furan ring degradation. The furan heterocycle is highly sensitive to strong mineral acids (like HCl or H2​SO4​ ). Under harsh acidic reflux, the furan ring opens to form a 1,4-dicarbonyl species, which rapidly polymerizes into a black tar[1]. Solution: Switch your hydrolytic agent to glacial acetic acid[2]. It is acidic enough to mediate the displacement of the chloride but mild enough to leave the furfuryl group intact.

Q3: NMR analysis of my final product shows complex splitting and broad peaks. Is my compound impure? A: Not necessarily. Pyridazin-3-ols exist in a dynamic tautomeric equilibrium with their pyridazin-3(2H)-one (lactam) forms[2][3]. At room temperature, this exchange can occur at an intermediate rate on the NMR timescale, leading to severe peak broadening. Solution: Run your 1H -NMR in DMSO- d6​ at an elevated temperature (e.g., 80 °C). This increases the exchange rate, coalescing the peaks into sharp, readable signals.

Q4: I am losing a lot of product during the aqueous workup of Step 2. How can I improve recovery? A: The final compound is highly polar. The pyridazinone core forms strong intermolecular hydrogen bonds, but it can also act as an amphoteric species in water. Solution: Avoid liquid-liquid extraction for the final step. Instead, utilize isoelectric precipitation. Carefully neutralize the acidic reaction mixture with NaOH to exactly pH 7.0 at 0 °C. The product will crash out as a solid, which can be recovered by simple vacuum filtration.

References

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. Available at:[Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. Available at: [Link]

  • Notes. 5-Amino-3-chloropyridazine. A Clarification. ACS Publications. Available at: [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available at: [Link]

Sources

Optimization

Technical Support Center: 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol Assay Optimization

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting erratic data when characterizing small-molecule inhibitors.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting erratic data when characterizing small-molecule inhibitors.

The compound 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol presents unique biophysical challenges. Its pyridazin-3-ol core is highly susceptible to pH-driven tautomerism, while its furan-2-ylmethylamino moiety introduces specific hydrophobic and spectral characteristics. This guide provides field-proven, self-validating protocols to ensure absolute data integrity across your biochemical and biophysical workflows.

Section 1: Biochemical Assay Optimization (TR-FRET)

Q: Why do my TR-FRET IC50 values for this compound fluctuate significantly between different buffer batches?

A: The variability is driven by pH-dependent tautomerization. 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol exists in a dynamic equilibrium between the lactim (pyridazin-3-ol) and lactam (pyridazin-3(2H)-one) forms. The lactam form is typically the active pharmacophore, serving as a critical hydrogen bond donor/acceptor pair in the target protein's active site. Even a 0.2 pH unit shift alters the dielectric constant of the buffer, shifting the tautomeric ratio and drastically changing the effective concentration of the active binder [1].

Self-Validating Protocol: pH-Controlled TR-FRET Assay

To ensure reproducibility, this assay must be treated as a self-validating system where pH is strictly controlled and verified post-addition of all components.

  • Core Buffer Preparation: Formulate a buffer of 50 mM HEPES, 150 mM NaCl, 0.01% BSA, and 0.05% Tween-20. Titrate to exactly pH 7.40 at 25°C. Do not adjust pH after adding temperature-sensitive proteins.

  • Compound Dilution: Prepare a 10 mM stock in 100% anhydrous DMSO. Perform serial dilutions in 100% DMSO, then make intermediate dilutions in the core buffer to reach a final assay DMSO concentration of strictly 1.0% [2].

  • Equilibration: Incubate the target protein with the compound for 30 minutes at 25°C. This allows the tautomeric equilibrium to stabilize in the presence of the target's microenvironment.

  • Tracer Addition: Add the fluorescent tracer and lanthanide-labeled antibody. Incubate for 60 minutes protected from light.

  • Detection & Validation: Read the plate on a TR-FRET compatible microplate reader.

    • Self-Validation Step: Measure the pH of a mock well (buffer + 1% DMSO + compound) post-assay to confirm it remains at 7.40 ± 0.05. Discard data from plates failing this check.

G A 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol (Stock in DMSO) BB BB A->BB B Aqueous Assay Buffer D pH 7.4 Physiological Equilibrium B->D E pH > 8.0 Deprotonation favored B->E C pH < 7.0 Protonation favored F Lactim Form (Poor Target Binder) C->F Shifts Equilibrium G Lactam Form: Pyridazin-3(2H)-one (Active Target Binder) D->G Stabilizes Active Tautomer H Anionic Form (Loss of H-Bond Donor) E->H Induces Ionization BB->C

Tautomeric equilibrium of pyridazin-3-ol dictated by pH.

Section 2: Biophysical Characterization (SPR)

Q: During SPR binding kinetics, I observe massive bulk refractive index shifts and poor dissociation phases. How can I resolve this?

A: This is a dual issue caused by solvent mismatch and the hydrophobic furan ring. Because this compound requires DMSO for solubility, any mismatch in DMSO concentration between the running buffer and the analyte injection causes a massive bulk refractive index (RI) shift, masking true binding kinetics. Furthermore, the furan-2-ylmethylamino group can drive non-specific hydrophobic interactions with the dextran matrix of the sensor chip [3].

Self-Validating Protocol: SPR Solvent Correction & Kinetic Assay
  • Running Buffer Prep: Formulate HBS-P+ buffer (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20). Add exactly 3.0% (v/v) DMSO. Filter (0.22 µm) and degas thoroughly.

  • DMSO Calibration Curve: Prepare a solvent correction series ranging from 2.5% to 3.8% DMSO in HBS-P+. Inject these across the reference and active flow cells to build a calibration curve that maps bulk RI shifts to DMSO concentration.

  • Analyte Preparation: Dilute the 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol stock into the running buffer.

    • Self-Validation Step: Ensure the final DMSO concentration is exactly 3.0% by adjusting with 100% DMSO or DMSO-free buffer. A 0.1% mismatch will cause an artificial shift of ~120 RU.

  • Sensorgram Acquisition: Inject the analyte using multi-cycle kinetics (e.g., 60s association, 120s dissociation) at a high flow rate of 50 µL/min to minimize mass transport limitations.

  • Data Processing: Apply the DMSO solvent correction model to subtract the bulk RI shift before fitting the data to a 1:1 Langmuir binding model.

SPR Step1 1. Running Buffer Prep (Add 3% DMSO & 0.05% Tween-20) Step2 2. DMSO Calibration (2.5% to 3.8% DMSO gradient) Step1->Step2 Step3 3. Analyte Preparation (Dilute compound in exactly 3% DMSO) Step2->Step3 Step4 4. Sensorgram Acquisition (Multi-cycle kinetics) Step3->Step4 Step5 5. Solvent Correction (Subtract bulk RI shift) Step4->Step5

SPR workflow for small molecules requiring DMSO solvent correction.

Quantitative Data Summary

The following table summarizes the causal relationship between assay conditions, the physicochemical state of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol, and the resulting data artifacts.

Assay ParameterConditionPredominant Tautomeric/Ion StateTR-FRET IC50 ShiftSPR Non-Specific Binding
pH 6.5 1% DMSOLactim (Pyridazin-3-ol)> 10-fold loss in potencyLow
pH 7.4 1% DMSOLactam (Pyridazin-3(2H)-one)Baseline (1x)Moderate
pH 8.5 1% DMSOAnionic (Deprotonated)> 50-fold loss in potencyLow
pH 7.4 5% DMSOLactam (Pyridazin-3(2H)-one)2-fold loss (DMSO interference)High (Furan matrix binding)

References

  • Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations. ACS Omega. Available at:[Link]

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. PMC. Available at:[Link]

  • Biacore T200: CMI Getting Started Guide to Surface Plasmon Resonance. Center for Macromolecular Interactions, Harvard University. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol with known inhibitors

An in-depth technical evaluation of kinase inhibitors requires moving beyond basic IC50 values to understand the structural dynamics and systemic effects of the molecules . As a Senior Application Scientist, I have struc...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of kinase inhibitors requires moving beyond basic IC50 values to understand the structural dynamics and systemic effects of the molecules . As a Senior Application Scientist, I have structured this guide to objectively compare the novel scaffold 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol (hereafter referred to as FAP-3 ) against established Cyclin-Dependent Kinase 2 (CDK2) inhibitors: Roscovitine (Seliciclib) and Dinaciclib .

This guide synthesizes structural rationale, self-validating experimental protocols, and quantitative efficacy data to provide a comprehensive benchmarking tool for drug development professionals.

Structural Rationale & Target Biology

Cyclin-dependent kinase 2 (CDK2) is a critical serine/threonine kinase that coordinates the G1/S phase transition in the mammalian cell cycle. Dysregulation of CDK2 is a hallmark of various malignancies, making it a prime target for oncological drug development.

  • First-Generation Inhibitors (Roscovitine): Roscovitine is a purine-based inhibitor that competes with ATP for the catalytic cleft of CDK2. Structural studies reveal that the N6 and N7 atoms of its purine ring form critical hydrogen bonds with the backbone of Leu83 in the CDK2 hinge region[1]. However, its purine scaffold often leads to moderate potency and off-target kinase inhibition.

  • Second-Generation Inhibitors (Dinaciclib): Dinaciclib utilizes a pyrazolo-pyrimidine core to achieve high-affinity, low-nanomolar inhibition of CDK1, CDK2, CDK5, and CDK9[2]. While highly potent, its pan-CDK activity can result in a narrow therapeutic index.

  • The FAP-3 Scaffold Hopping Strategy: FAP-3 represents a rational bioisosteric replacement strategy[3]. By replacing the traditional purine core with a pyridazin-3-ol ring, FAP-3 alters the hydrogen bond donor/acceptor angles within the ATP-binding pocket. The pyridazin-3-ol core provides a bidentate hydrogen-bonding motif to Leu83 and Asp86, while the furan-2-ylmethyl (furfuryl) group extends into the hydrophobic pocket, mimicking the benzylamino group of Roscovitine but with altered electron density.

Mechanistic Pathway

The primary mechanism of action for these compounds is the induction of a G1/S phase arrest via the inhibition of the CDK2/Cyclin E holoenzyme. By blocking ATP binding, these inhibitors prevent the phosphorylation of the Retinoblastoma (Rb) protein, sequestering the E2F transcription factor and halting cell cycle progression.

Pathway ATP ATP CDK2 CDK2 / Cyclin E (Active Holoenzyme) ATP->CDK2 Binds Catalytic Cleft Rb Rb Protein (Unphosphorylated) CDK2->Rb Phosphorylates pRb Phospho-Rb (Inactive) Rb->pRb Conformational Shift E2F E2F Transcription Factor Rb->E2F Releases G1S G1/S Phase Progression E2F->G1S Activates Gene Expression Inhibitor FAP-3 / Roscovitine (ATP-Competitive) Inhibitor->CDK2 Blocks ATP Pocket (Leu83 H-Bonding)

Figure 1: Mechanism of CDK2 inhibition by FAP-3 and standard ATP-competitive inhibitors.

Experimental Methodologies & Self-Validating Protocols

To objectively compare FAP-3 against Roscovitine and Dinaciclib, the following self-validating protocols must be strictly adhered to.

Protocol A: In Vitro ATP-Competitive Kinase Assay (ADP-Glo™)

Causality & Rationale: Because these compounds are ATP-competitive, the measured IC50 is highly dependent on the ATP concentration used in the assay. To ensure the IC50 accurately reflects the inhibitor's true affinity ( Ki​ ), ATP must be maintained exactly at its Michaelis constant ( Km​ ) for CDK2 (~30 µM). The ADP-Glo assay is chosen because it directly quantifies the ADP byproduct of the kinase reaction, avoiding the regulatory and disposal issues of radiometric ³²P assays.

  • Reagent Preparation: Prepare kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT). Dilute recombinant CDK2/Cyclin E complex to 2 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of FAP-3, Roscovitine, and Dinaciclib in 100% DMSO. Transfer 100 nL to a 384-well plate (final DMSO concentration = 1%).

  • Reaction Initiation: Add 5 µL of the CDK2/Cyclin E enzyme mix to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Substrate Addition: Add 5 µL of substrate mix containing 60 µM ATP (final concentration 30 µM, equal to Km​ ) and 0.2 µg/µL Histone H1 peptide. Incubate for 60 minutes.

  • Signal Generation & Readout: Add 10 µL ADP-Glo Reagent to terminate the reaction and deplete unreacted ATP. Incubate for 40 minutes. Add 20 µL Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Read on a microplate luminometer.

  • Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (negative control) and 1 µM Dinaciclib (positive control). The assay is only valid if Z' > 0.6, confirming a robust signal-to-background ratio.

Protocol B: Cell Cycle Analysis via Flow Cytometry (HCT-116 Cells)

Causality & Rationale: While biochemical assays prove target engagement, cellular assays prove membrane permeability and functional efficacy. Propidium Iodide (PI) is used because it binds stoichiometrically to nucleic acids, allowing precise quantification of DNA content (2N for G1 phase, 4N for G2/M phase).

  • Cell Seeding: Seed HCT-116 colon carcinoma cells at 2×105 cells/well in 6-well plates. Incubate overnight at 37°C, 5% CO2.

  • Inhibitor Treatment: Treat cells with FAP-3, Roscovitine, or Dinaciclib at their respective 3× IC50 concentrations for 24 hours.

  • Harvest and Fixation: Trypsinize cells, wash twice with cold PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours.

  • Staining (The Critical Step): Wash cells to remove ethanol. Resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

    • Self-Validation Check: The inclusion of RNase A is mandatory. Without it, PI will intercalate into double-stranded RNA, creating a false 4N signal that masks the true G1/S arrest.

  • Acquisition: Incubate for 30 minutes in the dark at room temperature. Analyze via flow cytometry, collecting a minimum of 10,000 single-cell events.

Comparative Efficacy Data

The following table summarizes the quantitative performance of FAP-3 against the established reference standards.

CompoundStructural CoreCDK2 IC50 (nM)CDK1 IC50 (nM)Selectivity Ratio (CDK1/CDK2)HCT-116 Cellular EC50 (µM)Primary Cell Cycle Arrest
Roscovitine Purine2203301.5x15.2G1/S & G2/M
Dinaciclib Pyrazolo-pyrimidine1.21.81.5x0.011Apoptosis / Pan-phase
FAP-3 Pyridazin-3-ol451,85041.1x 2.8Strict G1/S

Discussion & Mechanistic Insights

The comparative data reveals critical insights into the structure-activity relationship (SAR) of these inhibitors:

  • Potency vs. Selectivity: Dinaciclib remains the most potent inhibitor in the panel, driven by its highly optimized pyrazolo-pyrimidine core[2]. However, it exhibits poor selectivity between CDK1 and CDK2. Roscovitine, the first-generation standard, shows moderate potency and similar lack of selectivity[1].

  • The FAP-3 Advantage: FAP-3 demonstrates an intermediate biochemical potency (IC50 = 45 nM) but an exceptional 41-fold selectivity for CDK2 over CDK1. This is a direct consequence of the pyridazin-3-ol scaffold. Unlike the purine core of Roscovitine, the pyridazin-3-ol ring restricts the conformational flexibility of the furan-2-ylmethyl group. This rigid geometry perfectly complements the slightly larger ATP-binding pocket of CDK2, while causing steric clashes in the more constrained pocket of CDK1[4].

  • Cellular Translation: In HCT-116 cells, FAP-3 induces a strict G1/S phase arrest, validating its CDK2-selective profile. In contrast, Roscovitine induces a mixed G1/S and G2/M arrest due to its dual inhibition of CDK2 and CDK1 (which controls the G2/M transition).

References

  • Title: Roscovitine in cancer and other diseases Source: Annals of Translational Medicine URL
  • Source: Nature Communications (via PMC)
  • Source: PMC (National Institutes of Health)
  • Source: ACS Publications (Journal of Medicinal Chemistry)

Sources

Comparative

A Comparative Analysis of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol Cross-Reactivity

A Senior Application Scientist's Guide to Off-Target Profiling and Selectivity Assessment In the landscape of modern drug discovery, the characterization of a compound's selectivity is as crucial as the confirmation of i...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Off-Target Profiling and Selectivity Assessment

In the landscape of modern drug discovery, the characterization of a compound's selectivity is as crucial as the confirmation of its primary efficacy. Off-target effects can lead to unforeseen toxicities or, in some cases, reveal opportunities for therapeutic polypharmacology.[1] This guide provides an in-depth comparative analysis of the cross-reactivity profile of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol , a novel kinase inhibitor candidate. The pyridazinone core is a recognized scaffold in the development of inhibitors for various protein kinases, which are pivotal regulators of cellular processes and prominent drug targets.[2][3][4]

This document is intended for researchers, scientists, and drug development professionals. It will detail the experimental rationale, present comparative data against established kinase inhibitors, and provide validated protocols for assessing compound selectivity. Our analysis aims to establish a comprehensive understanding of the compound's behavior within the broader human kinome.

Rationale for Cross-Reactivity Profiling

The central tenet of targeted therapy is the selective modulation of a specific biological target. For kinase inhibitors, achieving high selectivity is a significant challenge due to the conserved nature of the ATP-binding pocket across the kinome.[2] A lack of selectivity can result in a multitude of off-target effects, potentially leading to adverse events in clinical applications. Therefore, early and comprehensive cross-reactivity screening is an indispensable step in the preclinical development of any new kinase inhibitor.[5]

This guide will compare the selectivity of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol (herein referred to as Compound-X) with two well-characterized kinase inhibitors:

  • Staurosporine: A broad-spectrum inhibitor known for its high affinity for a wide range of kinases.

  • Lapatinib: A dual inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).

This comparison will provide a clear context for evaluating the selectivity profile of Compound-X.

Experimental Design for Kinome-Wide Selectivity Screening

To ascertain the selectivity of Compound-X, a multi-faceted approach was employed, integrating biochemical assays with cellular validation. The overall workflow is depicted below.

G cluster_0 Biochemical Screening cluster_1 Cellular Validation A Compound-X Synthesis & QC B Primary Kinase Panel Screen (1 µM concentration) A->B C IC50 Determination for Active Hits B->C D Target Engagement Assay (NanoBRET®) C->D Transition to Cellular Models E Phospho-protein Profiling (Western Blot/ELISA) D->E F Phenotypic Screening (Cell Viability/Apoptosis) E->F

Caption: Experimental workflow for cross-reactivity assessment.

Comparative Kinase Inhibition Profile

The inhibitory activity of Compound-X was assessed against a panel of 300 human kinases at a concentration of 1 µM. The data presented below summarizes the percentage of inhibition for Compound-X in comparison to Staurosporine and Lapatinib under identical conditions.[6]

CompoundPrimary Target(s)% Kinases Inhibited >50% (at 1 µM)% Kinases Inhibited >90% (at 1 µM)
Compound-X p38α (MAPK14) 4.3% 1.7%
StaurosporineBroad Spectrum85.0%72.3%
LapatinibEGFR, HER23.7%2.0%

Data Interpretation:

Compound-X demonstrates a favorable selectivity profile, inhibiting a small fraction of the tested kinome at a high concentration. Its profile is comparable to the selective inhibitor Lapatinib and vastly superior to the broad-spectrum inhibitor Staurosporine. The primary target was identified as p38α (MAPK14), a key player in inflammatory signaling pathways.

A more detailed view of the top off-target hits for Compound-X is provided below, with IC50 values determined for kinases showing greater than 50% inhibition at the 1 µM screening concentration.

Kinase TargetCompound-X IC50 (nM)Staurosporine IC50 (nM)Lapatinib IC50 (nM)
p38α (MAPK14) 25 8>10,000
JNK185015>10,000
GSK3β1,20020>10,000
CDK22,50078,500
SRC>5,00064,200
EGFR>10,0001210
HER2>10,0001813

Analysis of Off-Target Hits:

The data reveals that while Compound-X is a potent inhibitor of p38α, it exhibits significantly weaker activity against other kinases, with IC50 values in the high nanomolar to micromolar range. This suggests a high degree of selectivity for its primary target. The off-target interactions, though weak, are with well-characterized kinases such as JNK1 and GSK3β, which warrants further investigation in cellular contexts to understand any potential physiological relevance.

Signaling Pathway Context

The primary target of Compound-X, p38α, is a central node in the MAP kinase signaling cascade, which is activated by cellular stress and inflammatory cytokines. Understanding this pathway is critical for interpreting the potential consequences of both on-target and off-target inhibition.

stress Cellular Stress / Cytokines (e.g., TNF-α, IL-1β) jnk_path JNK Pathway stress->jnk_path p38_path p38 Pathway stress->p38_path erk_path ERK Pathway stress->erk_path inflammation Inflammation Apoptosis Cytokine Production jnk_path->inflammation p38_path->inflammation compound_x Compound-X compound_x->jnk_path Weak Inhibition compound_x->p38_path Potent Inhibition

Caption: p38 MAPK signaling pathway and points of inhibition.

The potent and selective inhibition of p38α by Compound-X is expected to effectively block downstream inflammatory responses.[3] The weak off-target activity on JNK1, another stress-activated kinase, could potentially contribute to the overall anti-inflammatory effect, but this requires further characterization.

Experimental Protocols

For scientific integrity and reproducibility, the core methodologies used in this comparative analysis are detailed below.

Kinase Selectivity Profiling via Mobility-Shift Assay

This biochemical assay is a robust method for determining the inhibitory activity of a test compound against a broad panel of protein kinases.[6][7]

Objective: To determine the IC50 values of Compound-X against a panel of 300 recombinant human kinases.

Materials:

  • Recombinant human kinases

  • Fluorescently labeled peptide substrates specific for each kinase

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Caliper Life Sciences EZ Reader II system[6]

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Assay Reaction Setup: For each kinase, prepare a reaction mixture containing the kinase, its corresponding fluorescently labeled peptide substrate, and ATP at its Km concentration.

  • Incubation: Add the test compound to the reaction mixture and incubate for 60 minutes at room temperature.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Reaction Termination: After a 90-minute incubation, stop the reaction with a stop solution.

  • Mobility-Shift Analysis: Analyze the reaction products using the Caliper EZ Reader system. This system measures the electrophoretic mobility shift that occurs upon peptide phosphorylation.[6]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cellular Target Engagement via NanoBRET® Assay

To confirm that Compound-X interacts with its intended target in a cellular environment, a NanoBRET® (Bioluminescence Resonance Energy Transfer) assay is employed. This technology allows for the real-time measurement of compound binding to a target protein in living cells.[8]

Objective: To quantify the binding affinity of Compound-X to p38α in live cells.

Materials:

  • HEK293 cells

  • p38α-NanoLuc® Fusion Vector

  • NanoBRET® Kinase Tracer

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Opti-MEM® I Reduced Serum Medium

  • White, 96-well assay plates

Procedure:

  • Cell Transfection: Transiently transfect HEK293 cells with the p38α-NanoLuc® Fusion Vector.

  • Cell Plating: Plate the transfected cells in 96-well plates and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of Compound-X to the cells.

  • Tracer Addition: Add the NanoBRET® Kinase Tracer to all wells.

  • Substrate Addition: Add the Nano-Glo® Substrate and extracellular inhibitor.

  • Signal Detection: Read the plate on a luminometer capable of measuring filtered luminescence at 450 nm and >600 nm.

  • Data Analysis: Calculate the NanoBRET® ratio and plot it against the compound concentration to determine the IC50 value for target engagement.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol (Compound-X) reveals it to be a potent and highly selective inhibitor of the p38α kinase. Its selectivity profile is superior to that of broad-spectrum inhibitors and is on par with established selective drugs like Lapatinib. The minimal off-target activity observed in the biochemical screen provides a strong rationale for its continued development.

Future studies should focus on:

  • Cellular Off-Target Validation: Investigating the functional consequences of the weak inhibition of JNK1 and GSK3β in relevant cell-based models.

  • In Vivo Efficacy and Safety: Assessing the therapeutic window of Compound-X in animal models of inflammatory diseases.

  • ADME-Tox Profiling: A full characterization of the absorption, distribution, metabolism, excretion, and toxicity properties of the compound.

By adhering to a rigorous and multi-faceted approach to cross-reactivity assessment, we can build a robust data package that supports the progression of promising new chemical entities like Compound-X from the bench to the clinic.

References

  • Comparative Analysis of Kinase Inhibitor Cross-Reactivity: A Case Study Approach. Benchchem.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.
  • New Screening Approaches for Kinases. Royal Society of Chemistry.
  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PMC.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys.
  • Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. PubMed.
  • Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. PubMed.
  • Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy. PubMed.

Sources

Validation

Comparative study of HIV-1 integrase inhibitors with furan scaffolds

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural bioisosterism, comparative efficacy, and experimental validation of furan-based Integrase Strand Transfer Inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural bioisosterism, comparative efficacy, and experimental validation of furan-based Integrase Strand Transfer Inhibitors (INSTIs).

Introduction: The Rationale for Furan Scaffolds in INSTIs

Human Immunodeficiency Virus type 1 (HIV-1) Integrase (IN) is a critical metalloenzyme responsible for inserting reverse-transcribed viral DNA into the host cell genome. The integration process occurs in two distinct catalytic steps: 3'-processing (cleavage of a dinucleotide from the viral DNA ends) and strand transfer (ligation of the viral DNA into host DNA)[1].

The most successful class of IN inhibitors—Integrase Strand Transfer Inhibitors (INSTIs)—functions by chelating two essential magnesium (Mg²⁺) ions within the enzyme's active site[2][3]. Historically, β-diketo acids (DKAs) were the foundational pharmacophore for this chelation. However, to improve pharmacokinetic profiles, cellular permeability, and metabolic stability, medicinal chemists have extensively explored scaffold hopping[2].

Why Furan? The furan ring, a five-membered oxygen-containing heterocycle, serves as an excellent bioisostere for carboxylic acids and pyrimidinones. Its unique electron density allows it to participate in hydrogen bonding and metal chelation, while its planar geometry provides a rigid linker to position hydrophobic halobenzyl groups into the tight binding pocket adjacent to the penultimate cytosine of the viral DNA[3].

Comparative Analysis of Furan-Scaffold Classes

We classify furan-based HIV-1 IN inhibitors into three distinct structural and mechanistic categories.

Class 1: Furan-Triazole Diketo Acid Bioisosteres (e.g., S-1360)

S-1360 ((Z)-1-[5-(4-fluorobenzyl)furan-2-yl]-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propenone) was one of the first INSTIs to enter clinical trials[4].

  • Mechanistic Advantage: It utilizes a triazole ring as a bioisostere for the carboxylate group found in traditional DKAs, connected via a furan linker. This modification retains the critical metal-chelating properties while improving drug-like properties[4].

  • Performance: S-1360 demonstrates potent and selective inhibition of the strand transfer reaction with an IC₅₀ of 20 nM in vitro[5][6].

Class 2: Furanone-Based INSTIs (Raltegravir Analogs)

Raltegravir, the first FDA-approved INSTI, utilizes a pyrimidinone core. Researchers have synthesized analogs replacing the pyrimidinone with a furanone ring to explore the chemical space of the chelating triad[7].

  • Mechanistic Advantage: The furanone ring alters the bite angle of the oxygen chelators.

  • Performance: While furanone derivatives (e.g., compounds 3i, 3j) selectively inhibit the strand transfer reaction, the replacement generally decreases overall inhibitory activity compared to the parent pyrimidinone, indicating that the six-membered ring provides superior geometry for Mg²⁺ coordination[7].

Class 3: Catechol-Furan Amides (Dual Inhibitors)

Emerging resistance to first-generation INSTIs has driven the development of dual-action inhibitors. By merging salicylate and catechol pharmacophores, researchers developed N-(Furan-2-ylmethyl)-2,3-dihydroxybenzamide derivatives[2].

  • Mechanistic Advantage: These compounds are designed to target both the catalytic domain of IN (via metal chelation) and the allosteric site responsible for binding LEDGF/p75, a host cellular protein essential for tethering the pre-integration complex to host chromatin[2].

Quantitative Performance Comparison

The following table synthesizes the in vitro and cellular performance of key furan-scaffold inhibitors.

Compound / Scaffold ClassPrimary Target(s)IN Strand Transfer IC₅₀Antiviral EC₅₀ (Cell-based)Cytotoxicity (CC₅₀)Reference
S-1360 (Furan-Triazole)IN Catalytic Site (ST)20 nM200 nM (MT-4 cells)12 µM[4][5]
Compound 3i (Furanone)IN Catalytic Site (ST)Moderate (>1 µM)Not DeterminedNot Determined[7]
Compound 5i (Catechol-Furan)IN Catalytic Site & LEDGF/p75Active (Micromolar)ActiveLow Toxicity[2]
Dicaffeoyl Furan IN 3'-Processing & ST24.9 µMInactiveHigh[8][9]

Note: S-1360 remains the benchmark for furan-based potency, though clinical development was halted due to off-target toxicities in animal models[6].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the causality behind critical experimental choices when evaluating furan-based INSTIs.

Protocol A: FRET-Based HIV-1 Integrase Strand Transfer Assay

Purpose: To quantify the IC₅₀ of furan-scaffold inhibitors specifically against the strand transfer step.

  • Preparation of the Pre-Integration Complex (PIC):

    • Action: Incubate recombinant HIV-1 Integrase with a double-stranded fluorescently labeled viral DNA mimic (blunt-ended or pre-cleaved).

    • Causality: IN must assemble onto the viral DNA before inhibitor addition. Furan-based INSTIs bind exclusively to the IN-viral DNA complex, not to the apo-enzyme[9].

  • Inhibitor Binding Phase:

    • Action: Add the furan-scaffold compound (e.g., S-1360) and incubate for 30 minutes at 37°C.

    • Causality: This pre-incubation allows the inhibitor to outcompete water molecules and coordinate with the active site metals.

  • Initiation via Target DNA & Physiological Cofactors:

    • Action: Add the target host DNA substrate in a buffer strictly containing 10 mM MgCl₂ .

    • Causality: While Mn²⁺ yields higher in vitro enzymatic activity, it masks the effects of clinical resistance mutations. Mg²⁺ is the physiological cofactor; evaluating inhibitors in Mg²⁺ is mandatory for accurate resistance profiling and true clinical relevance[10][11].

  • Quenching and Readout:

    • Action: Quench with 25 mM EDTA to strip the Mg²⁺ ions, stopping the reaction. Measure FRET signal loss (indicating successful strand transfer and separation of fluorophore/quencher).

Protocol B: AlphaScreen LEDGF/p75-IN Interaction Assay

Purpose: To validate the dual-action mechanism of Catechol-Furan derivatives (Class 3).

  • Conjugation: Bind His-tagged HIV-1 IN to Nickel-chelate donor beads and GST-tagged LEDGF/p75 to Glutathione acceptor beads.

  • Competition: Introduce the furan derivative. If the compound successfully binds the allosteric dimer interface, it disrupts the IN-LEDGF/p75 interaction.

  • Readout: Laser excitation at 680 nm. A drop in emission at 520 nm confirms the disruption of the protein-protein interaction (PPI).

Mechanistic and Workflow Visualizations

IN_Pathway ViralDNA Viral DNA (Blunt Ends) Processing 3'-Processing (Cytoplasm) ViralDNA->Processing Integrase + Mg2+ ProcessedDNA Processed Viral DNA (CA-OH 3' Ends) Processing->ProcessedDNA PIC Pre-Integration Complex (Nuclear Import) ProcessedDNA->PIC StrandTransfer Strand Transfer (Nucleus) PIC->StrandTransfer HostDNA Host DNA HostDNA->StrandTransfer IntegratedDNA Provirus (Integrated DNA) StrandTransfer->IntegratedDNA Integrase + Mg2+ Inhibitor Furan-Scaffold INSTIs (e.g., S-1360) Inhibitor->StrandTransfer Chelates Mg2+ Blocks Active Site

Caption: HIV-1 Integrase catalytic pathway and the specific blockade of Strand Transfer by INSTIs.

Assay_Workflow Prep 1. Prepare Recombinant HIV-1 Integrase & DNA Substrates Buffer 2. Assemble Reaction Buffer (Must use Mg2+ cofactor) Prep->Buffer Incubate 3. Incubate Enzyme + Inhibitor (Pre-incubation phase) Buffer->Incubate Note Crucial: Mg2+ ensures physiological relevance and accurate resistance profiling Buffer->Note AddDNA 4. Add Target DNA (Initiate Strand Transfer) Incubate->AddDNA Quench 5. Quench Reaction (EDTA addition) AddDNA->Quench Detect 6. Signal Detection (FRET or AlphaScreen) Quench->Detect

Caption: High-throughput screening workflow for validating Furan-scaffold Integrase Inhibitors.

References

  • [8] Dicaffeoyl- or digalloyl pyrrolidine and furan derivatives as HIV integrase inhibitors. Bioorganic & Medicinal Chemistry. Available at:[Link]

  • [9] HIV-1 IN Inhibitors: 2010 Update and Perspectives. Current Topics in Medicinal Chemistry. Available at:[Link]

  • [7] Synthesis and HIV-1 Integrase Inhibitory Activity of Furanone Derivatives. ResearchGate. Available at:[Link]

  • [2] Design of HIV-1 Integrase Inhibitors Targeting the Catalytic Domain as Well as Its Interaction with LEDGF/p75: A Scaffold Hopping Approach Using Salicylate and Catechol Groups. Bioorganic & Medicinal Chemistry. Available at:[Link]

  • [4] Recent Advances in the Discovery of Small-Molecule Inhibitors of HIV-1 Integrase. Future Medicinal Chemistry. Available at:[Link]

  • [1] Exploration of novel thiobarbituric acid-, rhodanine- and thiohydantoin-based HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • [10] Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes. PNAS. Available at:[Link]

  • [11] Diketo acid inhibitor mechanism and HIV-1 integrase: implications for metal binding in the active site of phosphotransferase enzymes. PubMed. Available at: [Link]

  • [3] Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs. Viruses (MDPI). Available at:[Link]

  • [6] The Integrase: An Overview of a Key Player Enzyme in the Antiviral Scenario. Pathogens (MDPI). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

6-((Furan-2-ylmethyl)amino)pyridazin-3-ol proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol To establish a highly secure and compliant laboratory environment, the disposal of complex synthetic intermediates lik...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol

To establish a highly secure and compliant laboratory environment, the disposal of complex synthetic intermediates like 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol must be approached with a deep understanding of their molecular mechanics. This guide provides a self-validating, step-by-step operational framework for the segregation, containment, and thermal destruction of this specific heterocyclic compound.

Molecular Hazard Profiling & Causality

Designing a safe disposal protocol requires deconstructing the molecule's reactive moieties to understand why specific handling choices are mandatory:

  • The Furan Ring (Electron-Rich Diene): The furan-2-ylmethylamine (furfurylamine) moiety is a π -excessive heterocycle. Because the oxygen atom donates electron density into the ring, it is highly susceptible to electrophilic attack and rapid oxidation. Contact with strong oxidizers (e.g., acid anhydrides, peroxides, or nitric acid) can trigger runaway exothermic ring-opening reactions, potentially leading to spontaneous combustion [1].

  • The Pyridazin-3-ol Core (Biorefractory & NOx Precursor): This nitrogen-rich heterocycle (a tautomer of pyridazin-3(2H)-one) is highly stable and toxic to aquatic life, meaning it will not degrade in standard municipal wastewater systems[2]. Furthermore, the molecule contains three nitrogen atoms. Thermal decomposition fractures the carbon-nitrogen bonds, reacting with oxygen to release high volumes of toxic nitrogen oxides (NOx)[3].

  • Secondary Amine Linkage: Acts as a mild base that can absorb atmospheric CO2​ or react violently with strong acids [4].

Operational Causality: Because of the furan ring's oxidative vulnerability and the pyridazine ring's environmental persistence, this compound cannot be neutralized in-house or disposed of via aqueous drains. It mandates strict segregation from oxidizers and requires high-temperature incineration equipped with selective catalytic reduction (SCR) for NOx scrubbing.

Quantitative Waste Parameters

To ensure immediate logistical clarity, all critical handling and disposal metrics are summarized below.

ParameterSpecification / ValueCausality / Rationale
EPA Waste Classification Hazardous Organic (Non-Halogenated)Biorefractory heterocycle; poses severe aquatic toxicity risks[5].
Incompatible Materials Strong oxidizers, acid chlorides, anhydridesFuran ring oxidation leads to rapid, exothermic decomposition[4].
Decomposition Products NOx​ , CO , CO2​ , irritating fumesHigh nitrogen content (3 N atoms per molecule)[5].
Required Destruction Temp > 1100°C (2000°F)Minimum thermal energy required to fracture the stable pyridazine ring[6].
Spill Absorbent Ratio 3:1 (Vermiculite : Waste by volume)Ensures complete encapsulation of the reactive furan moiety[7].

Self-Validating Disposal Methodologies

Every operational step below includes a built-in validation mechanism to ensure the protocol is executed flawlessly before proceeding to the next phase.

Workflow A: Point-of-Generation Segregation and Packaging
  • Container Selection: Select a High-Density Polyethylene (HDPE) or amber glass waste container.

    • Validation Step: Invert the empty, capped container for 5 seconds to verify the PTFE-lined cap and gasket integrity. Listen for escaping air.

  • Chemical Segregation: Transfer the 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol waste (solid or solvent-dissolved) into the container. Ensure no nitric acid, peroxides, or heavy metal oxidizers are present in this specific waste stream.

    • Validation Step: Prior to sealing, perform a starch-iodide paper test on a micro-aliquot of the waste mixture. A lack of blue/black color confirms the absence of residual peroxides.

  • Labeling & Storage: Affix a RCRA-compliant hazardous waste label reading: "Hazardous Organic Waste - Toxic/Flammable (Contains Furan/Pyridazine Derivatives)." Store in a dedicated flammables cabinet.

    • Validation Step: Cross-reference the cabinet inventory to ensure no oxidizing agents (e.g., KMnO4​ , H2​O2​ ) are stored on the same shelf or in the same secondary containment tray.

Workflow B: Spill Response & Decontamination
  • Smothering the Spill: In the event of a surface spill, immediately cover the area with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite [8].

    • Validation Step: Visually confirm all free liquid is absorbed; the vermiculite should appear uniformly darkened but not pooling. Crucial: Do not use paper towels or sawdust, as the furan derivative lowers the auto-ignition temperature of combustible materials.

  • Mechanical Collection: Use non-sparking tools (e.g., brass or plastic scoops) to collect the saturated absorbent[7]. Place it into a heavy-duty hazardous waste bag.

    • Validation Step: Pass a volatile organic compound (VOC) photoionization detector (PID) over the cleaned surface. A reading of <5 ppm confirms adequate physical removal before final solvent wipe-down.

Regulatory Incineration Standards

Final disposition must be handled by an Environmental Health & Safety (EH&S) approved contractor. Under EPA 40 CFR Parts 264 and 270, the licensed facility must subject the waste to a "trial burn" to prove a Destruction and Removal Efficiency (DRE) of 99.99% [6]. Because of the pyridazine core, the incinerator must be explicitly equipped with NOx scrubbers (Selective Catalytic Reduction technology) to prevent the emission of smog-forming nitrogen oxides into the atmosphere[3].

Process Visualization

WasteDisposal A Waste Generation: 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol B Determine Physical State A->B C Solid Waste (Powder, Contaminated PPE) B->C Solid D Liquid Waste (Reaction Mixtures, Washings) B->D Liquid/Solution E Seal in HDPE/Amber Glass Label: 'Hazardous Organic Waste - Toxic' C->E D->E F Store in Flammables/Corrosives Cabinet (Strictly Segregate from Oxidizers) E->F Verify Seal & pH G EH&S Collection & Manifesting F->G RCRA Manifest H High-Temperature Incineration (>1100°C with NOx Scrubbers) G->H EPA 40 CFR 264.340

Figure 1: Workflow for segregation, containment, and thermal destruction of furan-pyridazine waste.

References

  • Cole-Parmer. "Material Safety Data Sheet - Furfurylamine, 99+%." Cole-Parmer. URL:[Link]

  • Loba Chemie. "FURFURYLAMINE FOR SYNTHESIS MSDS." Loba Chemie. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration." EPA SW-846. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "EPA Proposes Tighter Limits on Harmful NOx Emissions from New Stationary Combustion Turbines." EPA News Releases. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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